Urease-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12BrFN4O2S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-16-10-13(19)3-2-12(16)11-22-14-4-6-15(7-5-14)26(24,25)23-17-20-8-1-9-21-17/h1-11H,(H,20,21,23) |
InChI Key |
VYQLQLRYJPNJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Urease-IN-1: A Technical Guide to a Competitive Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Urease-IN-1, a representative competitive inhibitor of the urease enzyme. As "this compound" is a placeholder, this document focuses on the well-characterized urease inhibitor, Acetohydroxamic Acid (AHA) , to illustrate the core principles of competitive urease inhibition. The information presented herein is essential for researchers and professionals involved in the discovery and development of novel therapeutics targeting urease-mediated pathologies.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The subsequent spontaneous decomposition of carbamate releases a second molecule of ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones.
The inhibition of urease is a key therapeutic strategy to counteract the pathogenic effects of these organisms. Urease inhibitors can be classified based on their mechanism of action, with competitive inhibitors representing a major class of compounds that vie with the natural substrate, urea, for binding to the enzyme's active site.
Mechanism of Action of Acetohydroxamic Acid (AHA)
Acetohydroxamic acid (AHA) is a potent, reversible, and competitive inhibitor of urease.[1] Its inhibitory action stems from its structural similarity to urea, allowing it to enter the active site of the urease enzyme.[2] The core of its mechanism involves the interaction of the hydroxamic acid moiety with the two nickel ions (Ni²⁺) present in the urease active site.[2]
The binding of AHA to the nickel center effectively blocks the access of urea to the active site, thereby preventing the catalytic hydrolysis of the substrate.[2] Spectroscopic studies have shown changes in the absorbance spectrum of urease upon incubation with AHA, which is consistent with the binding of AHA to the Ni²⁺ ions in the active site.[1] The deprotonated form of AHA is thought to be the active inhibitory species, acting as a nucleophile.[1] This is supported by the observation that the affinity of AHA for the active site decreases at lower pH values.[1]
Quantitative Inhibition Data for Acetohydroxamic Acid
The inhibitory potency of acetohydroxamic acid against urease has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe the inhibitor's efficacy.
| Parameter | Value | Urease Source | Experimental Conditions | Reference |
| IC50 | 900 µM | Soybean (Glycine max) | pH 7.0, 37 °C | [1] |
| Ki | 0.053 mM (53 µM) | Soybean (Glycine max) | pH 7.0, 37 °C | [1] |
| Ki | 23 µM | Helicobacter pylori | - | [3] |
Experimental Protocol for Urease Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibition of urease by an inhibitor like acetohydroxamic acid. This method is based on the quantification of ammonia produced from the enzymatic reaction.
4.1. Materials and Reagents
-
Urease enzyme (e.g., from Jack bean or a specific bacterial source)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., pH 7.0)
-
Acetohydroxamic acid (inhibitor)
-
Nessler's reagent or a commercial ammonia quantification kit
-
96-well microplate
-
Microplate reader
4.2. Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of acetohydroxamic acid in a suitable solvent (e.g., water or DMSO) and create a series of dilutions.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add a defined volume of the urease enzyme solution to each well.
-
Add varying concentrations of the inhibitor (acetohydroxamic acid) to the test wells. For the control wells, add the solvent used for the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C).[1][2]
-
-
Initiation of Enzymatic Reaction:
-
Add the urea solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at the controlled temperature.
-
-
Quantification of Ammonia:
-
Stop the reaction (e.g., by adding a strong acid or a specific reagent from an ammonia kit).
-
Add the detection reagent (e.g., Nessler's reagent) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for Nessler's reagent) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, conduct kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[1]
-
Visualizations
5.1. Signaling Pathway of Competitive Inhibition by AHA
Caption: Competitive inhibition of urease by AHA.
References
A Technical Guide to Urease and its Inhibition
Introduction
While a specific compound designated "Urease-IN-1" is not found in publicly available scientific literature, the inhibition of the urease enzyme is a significant area of research in medicine and agriculture. This guide provides a comprehensive overview of the urease enzyme, its properties, and the general principles of its inhibition, intended for researchers, scientists, and professionals in drug development.
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This activity is crucial for organisms that use urea as a nitrogen source.[1][4] However, in certain contexts, urease activity can be detrimental. For instance, the urease produced by Helicobacter pylori allows the bacterium to survive in the acidic environment of the stomach, contributing to peptic ulcers and other gastric diseases.[5] In agriculture, the rapid breakdown of urea-based fertilizers by soil microbial urease leads to nitrogen loss and environmental pollution.[1] Therefore, the development of effective urease inhibitors is of great interest.
Chemical Properties and Structure of Urease
The following table summarizes the key physicochemical properties of urease, primarily based on data from jack bean urease, a well-studied model.
| Property | Value |
| Systematic Name | Urea amidohydrolase |
| CAS Number | 9002-13-5 |
| EC Number | 3.5.1.5 |
| Molecular Weight | Approximately 480-545 kDa (for jack bean urease)[6][7][8] |
| Isoelectric Point (pI) | 5.0 - 5.1[7][8] |
| Optimal pH | 7.4[6][7] |
| Optimal Temperature | 60 °C[7][8][9] |
| Structure | Multi-subunit enzyme; active site contains two nickel ions[1][3][4][10] |
Classes of Urease Inhibitors
A variety of compounds have been identified as inhibitors of urease. These can be broadly categorized as follows:
-
Urea Analogues: Compounds that mimic the structure of urea and compete for the active site. Thioureas are a prominent example.[1]
-
Phosphoramidates: These compounds are potent inhibitors and are commonly used in agricultural applications to prevent fertilizer breakdown.[1]
-
Hydroxamic Acids: Acetohydroxamic acid is a known slow-binding competitive inhibitor.[3]
-
Quinones: Hydroquinones and other quinone derivatives have been shown to inhibit urease, often through a slow-binding mechanism.[1][3]
-
Metal Ions: Heavy metal ions such as silver (Ag+) and mercury (Hg2+) can inhibit urease activity.[8]
-
Fluoride: Fluoride is a pH-sensitive inhibitor of urease.[3]
Experimental Protocols
General Urease Inhibition Assay (Berthelot Method)
This protocol outlines a common method for assessing the inhibitory activity of a compound against urease. The principle is to measure the amount of ammonia produced by the enzymatic reaction, which is reduced in the presence of an inhibitor.
Materials:
-
Urease enzyme (e.g., from jack bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate buffer.
-
Enzyme and Inhibitor Incubation:
-
In the wells of a microplate, add a defined amount of urease solution.
-
Add various concentrations of the test inhibitor to the wells. Include a control with solvent only (no inhibitor) and a blank with buffer instead of enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the urea solution to all wells to start the reaction.
-
Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).
-
-
Quantification of Ammonia (Berthelot Reaction):
-
Stop the enzymatic reaction by adding the phenol-nitroprusside reagent to each well.
-
Add the alkaline hypochlorite reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 20 minutes) to allow for color development. The ammonia produced reacts to form a blue-green indophenol complex.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values from the ammonium chloride standards.
-
Determine the concentration of ammonia produced in each sample from the standard curve.
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Urease Catalytic Cycle
The following diagram illustrates the catalytic hydrolysis of urea by urease.
Caption: Simplified mechanism of urea hydrolysis by the urease active site.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing urease inhibitors.
Caption: General workflow for the screening and identification of novel urease inhibitors.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. EC 3.5.1.5 [iubmb.qmul.ac.uk]
- 3. Urease - Creative Enzymes [creative-enzymes.com]
- 4. At last--the crystal structure of urease - ProQuest [proquest.com]
- 5. Urease - Proteopedia, life in 3D [proteopedia.org]
- 6. Urease, 1 unit(s), plastic, 0,25 Mega Unit, CAS No. 9002-13-5 | Enzymes | Biochemistry | Life Science | Carl ROTH - Netherlands [carlroth.com]
- 7. custombiotech.roche.com [custombiotech.roche.com]
- 8. Urease [sorachim.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rcsb.org [rcsb.org]
Acetohydroxamic Acid: A Technical Guide to a Clinically Significant Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetohydroxamic acid (AHA) is a potent, clinically utilized inhibitor of the enzyme urease. Initially developed in the 1970s, it remains a critical therapeutic agent for the management of urinary tract infections caused by urea-splitting bacteria. By inhibiting urease, AHA prevents the hydrolysis of urea into ammonia, thereby reducing urinary pH and preventing the formation of struvite kidney stones. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of Acetohydroxamic Acid, serving as a valuable resource for researchers and drug development professionals in the field of enzyme inhibition and infectious diseases.
Discovery and Development
Acetohydroxamic acid, also known by the trade name Lithostat, was developed as a specific inhibitor of urease to combat infections caused by urease-producing bacteria, such as Proteus mirabilis.[1] These infections can lead to the formation of infection-induced urinary stones, a condition that AHA effectively mitigates.[2] Its structural similarity to urea allows it to act as a competitive inhibitor of the urease enzyme.[3] Approved by the FDA, AHA is used as an adjunctive therapy in the treatment of chronic urea-splitting urinary infections.[4]
Synthesis of Acetohydroxamic Acid
The synthesis of Acetohydroxamic acid can be achieved through several methods, with the reaction of an acetic acid derivative with hydroxylamine being the most common approach. Below is a detailed protocol for a common laboratory-scale synthesis.
Experimental Protocol: Synthesis of Acetohydroxamic Acid
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Ethyl acetate (CH₃COOC₂H₅)
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (0.30 mol) in methanol (120 mL) with heating and stirring until a clear solution is obtained.[5]
-
Cool the solution to room temperature in an ice bath.
-
Slowly add solid sodium hydroxide (0.40 mol) to the stirred solution.[5]
-
Continue stirring and cooling, then slowly add ethyl acetate (36 mL) dropwise using a dropping funnel.[5]
-
Allow the reaction to proceed at room temperature until completion (monitoring by TLC is recommended).
-
While cooling in a water bath, slowly add concentrated hydrochloric acid dropwise to adjust the pH of the reaction mixture to 6.0-6.5.[5]
-
Continue stirring for an additional 30 minutes.
-
Filter the resulting precipitate (sodium chloride) using a Buchner funnel and wash the filter cake with a small amount of cold methanol.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a light yellow solid.[5]
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate, to yield pure Acetohydroxamic acid as a white crystalline solid.[5]
Characterization:
The final product should be characterized by determining its melting point (reported as 88.2-90°C) and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.[5]
Mechanism of Action
Acetohydroxamic acid functions as a competitive and reversible inhibitor of urease.[6] The enzyme urease contains a binuclear nickel center in its active site, which is crucial for the hydrolysis of urea.[3] AHA, being structurally similar to the transition state of the urea hydrolysis reaction, binds to these nickel ions.[3] The hydroxamic acid moiety of AHA coordinates with the nickel ions, effectively blocking the access of the natural substrate, urea, to the active site and thereby inhibiting the enzymatic reaction.[3] The binding is stabilized by hydrogen bonds and coordination bonds with the nickel ions.[3]
dot
Caption: Mechanism of Urease Inhibition by Acetohydroxamic Acid.
Quantitative Data
The inhibitory potency of Acetohydroxamic acid against urease has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Organism/Enzyme Source | Reference |
| IC₅₀ | 900 µM | Soybean Urease | [6] |
| IC₅₀ | 8.67 ± 1.3 mM | Bacterial Ureases | [7] |
| IC₅₀ | 2.5 mM | Helicobacter pylori | [8] |
| Kᵢ | 0.053 mM | Soybean Urease | [6] |
| Kᵢ | 23 µM | Helicobacter pylori Urease | [9] |
Experimental Protocols: In Vitro Urease Inhibition Assay
The most common method to determine the urease inhibitory activity of a compound is the Berthelot method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Berthelot Method for Urease Inhibition Assay
Materials:
-
Jack bean urease
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compound (Acetohydroxamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite solution (Reagent B)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (Acetohydroxamic acid) in the appropriate buffer.
-
In a 96-well plate, add 10 µL of the test solution to each well.
-
Add 10 µL of Jack bean urease solution (1 unit/well) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of urea solution (50 mM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding the colorimetric reagents: 50 µL of Reagent A followed by 50 µL of Reagent B to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 570-630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
dot
Caption: Workflow for the in vitro urease inhibition assay.
Signaling Pathways
The primary pharmacological effect of Acetohydroxamic acid is the direct inhibition of the urease enzyme. Its impact on cellular signaling pathways is largely a downstream consequence of this enzymatic inhibition. By preventing the urease-catalyzed production of ammonia, AHA indirectly influences pathways that are sensitive to changes in pH and ammonia concentration. For instance, in the context of Helicobacter pylori infection in the stomach, urease activity leads to a localized increase in pH, which is crucial for the survival of the bacteria and contributes to gastric inflammation. By inhibiting urease, AHA helps to maintain the acidic gastric environment, thereby hindering bacterial colonization and the associated inflammatory signaling. There is no direct evidence to suggest that AHA interacts with specific intracellular signaling cascades in mammalian cells.
dot
Caption: Indirect effect of AHA on signaling pathways.
Conclusion
Acetohydroxamic acid serves as a cornerstone in the therapeutic strategy against urease-producing pathogens. Its well-defined mechanism of action, established synthesis routes, and extensive body of research make it an excellent model compound for the study of enzyme inhibitors. This technical guide has provided a detailed overview of AHA, from its chemical synthesis to its biological activity and the methodologies used for its evaluation. For researchers and professionals in drug development, a thorough understanding of such a clinically successful enzyme inhibitor can provide valuable insights for the design and development of novel therapeutic agents targeting other enzymatic pathways.
References
- 1. labcarediagnostics.com [labcarediagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Synthesis method of urease inhibitor acetohydroxamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. The enthalpimetric determination of inhibition constants for the inhibition of urease by acetohydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Interface: A Technical Guide to the Urease Inhibitor Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site for inhibitors on the urease enzyme, a critical target in drug development for the treatment of diseases caused by urease-producing bacteria such as Helicobacter pylori. While "Urease-IN-1" is used here as a representative inhibitor, this document synthesizes data from a range of studied urease inhibitors to delineate the common and crucial features of the enzyme's active site and the mechanisms of inhibitor binding.
The Urease Active Site: A Dinuclear Nickel Center
Urease catalyzes the hydrolysis of urea to ammonia and carbamate, a reaction that is fundamental to the nitrogen cycle and, in a pathogenic context, contributes to the virulence of various bacteria.[1][2][3] The catalytic core of the enzyme is a highly conserved active site featuring a dinuclear nickel center.[1][4] These two nickel ions (Ni1 and Ni2) are crucial for the enzyme's catalytic activity and are bridged by a carbamylated lysine residue.[5][6] The coordination sphere of the nickel ions is completed by histidine residues and a water molecule, creating a unique environment for the binding and hydrolysis of urea.[5][7] The active site is located within a cavity that can be accessed through a mobile "flap," which plays a role in substrate binding and product release.[1]
The binding of inhibitors to urease typically occurs at this active site, disrupting the normal catalytic mechanism. Inhibitors can interact with one or both nickel ions, the surrounding amino acid residues, or block the entry of urea into the active site.[4][6]
Quantitative Analysis of Urease Inhibitors
The potency of urease inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme.
The following table summarizes the IC50 values for a selection of urease inhibitors from various chemical classes, demonstrating the range of potencies that have been achieved.
| Compound Class | Representative Inhibitor(s) | IC50 (µM) | Reference Standard | IC50 (µM) of Standard |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | 42 | Thiourea | 21.0 ± 0.1 |
| Phosphorodiamidates | N-(n-butyl)phosphorictriamide (NBPTO) | 0.0021 | Thiourea | 22.01 ± 0.10 |
| Dihydropyrimidine Phthalimide Hybrids | Compound 10g | 12.6 ± 0.1 | Thiourea | 21.0 ± 0.1 |
| Imidazopyridine-Oxazole Derivatives | Compound 4i | 5.68 ± 1.66 | Thiourea | 21.37 ± 1.76 |
| 1,1'-Diaryl-3,3'-(p-phenylenedicarbonyl)dithioureas | - | Moderate to significant | Thiourea | - |
| Isoindolin-1-one Derivatives | Compound 5c | 10.07 ± 0.28 | Thiourea | 22.01 ± 0.10 |
| Hydrazinecarboxamide Derivatives | 1-(3-fluorobenzylidene)semicarbazide | 0.52 ± 0.45 | Thiourea | - |
| Schiff Base Metal Complexes | Copper-based complex | 0.3 ± 0.1 | Thiourea | - |
Experimental Protocols for Characterizing Urease-Inhibitor Interactions
The determination of an inhibitor's binding site and its kinetic parameters involves a combination of biochemical assays, structural biology techniques, and computational modeling.
Urease Inhibition Assay (Indophenol Method)
This is a widely used colorimetric assay to determine urease activity by measuring the production of ammonia.[8]
Protocol:
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the urease solution to each well.[8]
-
Add 100 µL of the test inhibitor at different concentrations to the respective wells.[8]
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Initiate the reaction by adding 850 µL of the urea solution.[8]
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.[8]
-
Stop the reaction by adding the phenol and alkali reagents.[8]
-
Measure the absorbance at a specific wavelength (e.g., 670 nm) to quantify the amount of ammonia produced.[10]
-
-
Data Analysis:
X-ray Crystallography
This technique provides high-resolution structural information about the enzyme and the inhibitor-bound complex, revealing the precise binding mode and interactions.
Protocol:
-
Protein Purification and Crystallization:
-
Purify the urease enzyme to homogeneity.[12]
-
Crystallize the purified urease under specific conditions of pH, temperature, and precipitant concentration.[12]
-
For the inhibitor complex, co-crystallize the enzyme with the inhibitor or soak the pre-formed enzyme crystals in a solution containing the inhibitor.
-
-
Data Collection and Structure Determination:
-
Expose the crystals to a high-intensity X-ray beam (e.g., from a synchrotron source).[12]
-
Collect the diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.[12]
-
Refine the atomic model of the protein-inhibitor complex to fit the experimental data.[7][13]
-
Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand (inhibitor) to a protein target (urease).[4][14]
Protocol:
-
Preparation of Protein and Ligand Structures:
-
Docking Simulation:
-
Define the binding site on the urease enzyme, typically centered around the dinuclear nickel center.[4]
-
Use a docking software (e.g., AutoDock, FlexX) to systematically explore the conformational space of the inhibitor within the defined binding site.[4]
-
Score the different binding poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most probable binding mode.
-
Visualize the interactions between the inhibitor and the active site residues (e.g., hydrogen bonds, hydrophobic interactions).[8]
-
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key concepts related to the binding of inhibitors to the urease enzyme.
Urease Catalytic Cycle and Inhibition
Caption: Urease catalytic cycle and the mechanism of competitive inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the identification and characterization of urease inhibitors.
Key Interactions at the Urease Active Site
Caption: Schematic of inhibitor interactions within the urease active site.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Proteopedia, life in 3D [proteopedia.org]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
In Silico Modeling of Urease Interaction with Acetohydroxamic Acid: A Technical Guide
Disclaimer: The term "Urease-IN-1" did not correspond to a widely recognized urease inhibitor in the scientific literature at the time of this writing. Therefore, this guide focuses on a well-characterized and clinically relevant urease inhibitor, Acetohydroxamic Acid (AHA) , to illustrate the principles and methodologies of in silico modeling of urease interactions. AHA is a potent and irreversible inhibitor of urease and serves as a standard reference in the field.[1][2]
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections.[3][4] The inhibition of urease is a key therapeutic strategy to combat these pathogens. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to understand the molecular interactions between urease and its inhibitors, guiding the design of new and more potent drugs.[5][6]
Quantitative Data on Acetohydroxamic Acid (AHA) Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The binding affinity between an inhibitor and an enzyme can be further characterized by the binding free energy (ΔG).
| Inhibitor | Target Urease | IC50 Value (µM) | Binding Free Energy (kcal/mol) | Reference |
| Acetohydroxamic Acid (AHA) | Sporosarcina pasteurii | 42 | -27.1 ± 0.8 | [1] |
| Acetohydroxamic Acid (AHA) | Jack Bean Urease | 3.2 | Not Reported | [7] |
In Silico Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, in this case, AHA within the active site of urease. This method helps in understanding the binding mode and the key interacting residues.
Protocol for Molecular Docking of AHA with Urease:
-
Protein Preparation:
-
The three-dimensional crystal structure of urease is obtained from the Protein Data Bank (PDB). A commonly used structure is that of Sporosarcina pasteurii urease (e.g., PDB ID: 4UBP) or jack bean urease (e.g., PDB ID: 4H9M).[6][8]
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a force field such as CHARMM36.
-
-
Ligand Preparation:
-
The 3D structure of Acetohydroxamic Acid (AHA) is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
The ligand is energy minimized using a suitable force field.
-
Gasteiger charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the urease enzyme, which includes the two nickel ions.
-
Docking is performed using software like AutoDock Vina or Cresset Flare™.[7][8]
-
The docking algorithm explores various conformations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
The resulting docking poses are analyzed to identify the one with the lowest binding energy (most favorable).
-
-
Analysis of Results:
-
The interactions between AHA and the amino acid residues in the urease active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the urease-AHA complex over time, offering a more realistic representation of the biological system compared to the static picture from molecular docking.
Protocol for Molecular Dynamics Simulation of the Urease-AHA Complex:
-
System Setup:
-
The best-docked pose of the urease-AHA complex obtained from molecular docking is used as the starting structure.
-
The complex is placed in a periodic boundary box of a specific shape (e.g., cubic or dodecahedron).
-
The box is solvated with a water model (e.g., TIP3P or SPC).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The entire system (protein-ligand complex, water, and ions) is subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is typically performed using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This step ensures that the system reaches a stable state.
-
-
Production Run:
-
A long-duration MD simulation (e.g., 100 ns or more) is performed under the NPT ensemble.
-
The trajectory of the atoms is saved at regular intervals for subsequent analysis.
-
-
Trajectory Analysis:
-
Various parameters are calculated from the MD trajectory to assess the stability and dynamics of the complex, including:
-
Root Mean Square Deviation (RMSD): To evaluate the structural stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between AHA and urease.
-
Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
-
Mechanism of Urease Inhibition by Acetohydroxamic Acid
The inhibitory action of AHA is primarily attributed to its ability to chelate the two nickel ions in the active site of urease.[5] The hydroxamic acid moiety (-CONHOH) of AHA is crucial for this interaction.[9]
The proposed mechanism involves the following key steps:
-
Entry into the Active Site: AHA, being structurally similar to urea, enters the active site of the urease enzyme.
-
Coordination with Nickel Ions: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group of AHA coordinate with the two nickel ions (Ni1 and Ni2) present in the urease active site.[9]
-
Formation of a Stable Complex: This chelation forms a stable, irreversible complex with the enzyme, blocking the access of the natural substrate, urea, to the active site.[2]
-
Inhibition of Catalysis: By occupying the active site and binding tightly to the catalytic nickel ions, AHA prevents the hydrolysis of urea, thereby inhibiting the enzyme's function.
Visualizations
Experimental Workflow for In Silico Modeling
Caption: Workflow for in silico modeling of urease-AHA interaction.
Mechanism of Urease Inhibition by Acetohydroxamic Acid
Caption: Simplified mechanism of urease inhibition by Acetohydroxamic Acid.
References
- 1. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. In Silico study of the active site of Helicobacter pylori urease and its inhibition by hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 9. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
Urease-IN-1 and the Inhibition of Helicobacter pylori Urease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Helicobacter pylori Urease
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer. A key survival factor for H. pylori in the acidic environment of the stomach is the enzyme urease. This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbamate, which subsequently decomposes to form more ammonia and carbon dioxide. The production of ammonia neutralizes gastric acid, allowing the bacterium to survive and colonize the gastric mucosa.[1] Urease is considered a major virulence factor of H. pylori and, therefore, a prime target for the development of novel therapeutics.
Urease-IN-1: A Potent Inhibitor of Urease
This compound is a compound identified as a potent inhibitor of urease. While specific details regarding its development and mechanism of action are not extensively documented in peer-reviewed literature, key quantitative data is available from suppliers of research chemicals.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| IC50 | 2.21 ± 0.45 µM | MedChemExpress |
| Molecular Formula | C17H12BrFN4O2S | DC Chemicals |
The provided IC50 value indicates that this compound is a highly potent inhibitor of urease activity in vitro. However, the specific type of urease used for this determination (e.g., from Jack bean or H. pylori) is not specified in the available documentation.
Other Well-Characterized Urease Inhibitors
To provide a broader context for research, the following table summarizes quantitative data for other commonly studied urease inhibitors.
Table 2: Quantitative Data for Selected Urease Inhibitors
| Inhibitor | Target Urease | IC50 Value | Inhibition Type | Reference |
| Acetohydroxamic Acid | H. pylori | 0.07 ± 0.01 mM | Competitive | [2] |
| Ebselen | H. pylori | 0.06 mM (major inhibition) | Competitive | |
| Baicalin | H. pylori | 8 mM (major inhibition) | Non-competitive | |
| Palmatine | H. pylori | 0.53 ± 0.01 mM | Non-competitive | [2] |
Experimental Protocols
Urease Inhibition Assay (Phenol Red Method)
This colorimetric assay is widely used to screen for urease inhibitors. The principle lies in the urease-catalyzed hydrolysis of urea, which produces ammonia and increases the pH of the medium. Phenol red, a pH indicator, changes color from yellow to pink/red in response to this pH shift.
Materials:
-
H. pylori lysate or purified H. pylori urease
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Phenol red solution (e.g., 0.02%)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, phenol red solution, and the urease enzyme preparation.
-
Add varying concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the urea solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero and then at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes) at 37°C using a microplate reader.
-
The rate of increase in absorbance is proportional to the urease activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bacterial Viability Assay
To assess whether a urease inhibitor also affects the viability of H. pylori, a bacterial viability assay can be performed.
Materials:
-
H. pylori culture
-
Brucella broth supplemented with fetal bovine serum
-
Test inhibitor
-
Flow cytometer or ATP measurement kit
-
Microaerophilic incubation system
Procedure (using Flow Cytometry):
-
Grow H. pylori to the mid-logarithmic phase in Brucella broth under microaerophilic conditions.
-
Incubate the bacterial suspension with different concentrations of the test inhibitor for a specified period (e.g., 24 hours).
-
After incubation, stain the bacteria with a viability dye (e.g., propidium iodide) which only enters cells with compromised membranes.
-
Analyze the bacterial population using a flow cytometer to differentiate between live and dead cells.
-
Quantify the percentage of viable cells at each inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibition of urease can have downstream effects on various cellular processes. The following diagrams illustrate a simplified signaling pathway involving H. pylori urease and a typical experimental workflow for screening urease inhibitors.
Caption: Simplified pathway of H. pylori survival mediated by urease.
Caption: Experimental workflow for urease inhibitor screening.
Conclusion
This compound represents a potent inhibitor of urease and holds promise for research into novel anti-H. pylori therapies. While detailed information on this specific compound is limited, the established methodologies and the understanding of urease inhibition provide a solid framework for its further investigation. The development of effective urease inhibitors is a critical strategy in the fight against H. pylori infections, and compounds like this compound are valuable tools for researchers dedicated to this goal. Further studies are warranted to fully elucidate the chemical structure, mechanism of action, and in vivo efficacy of this compound.
References
Urease-IN-1 in Agricultural Applications: A Technical Guide to N-(n-butyl)thiophosphoric triamide (NBPT)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The efficient use of nitrogen (N) fertilizers is paramount in modern agriculture to ensure global food security. Urea is the most widely used nitrogen fertilizer due to its high nitrogen content (46%) and relatively low cost.[1] However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia (NH₃) and carbon dioxide, a reaction catalyzed by the ubiquitous soil enzyme urease.[2][3] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, especially when urea is applied to the soil surface.[1][4] Such losses not only reduce the fertilizer's economic value but also contribute to environmental issues like air pollution and soil acidification.[2]
To mitigate these losses, urease inhibitors have been developed. These compounds temporarily block the activity of the urease enzyme, slowing down the rate of urea hydrolysis.[1][2] This delay allows more time for urea to be incorporated into the soil by rainfall or irrigation, where the resulting ammonium is less susceptible to volatilization.[1] This technical guide focuses on a leading urease inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT), as a well-characterized example of "Urease-IN-1." NBPT is one of the most effective and commercially successful urease inhibitors used in agriculture today.[5][6]
Mechanism of Action
Urease, a nickel-dependent metalloenzyme found in numerous soil microorganisms, catalyzes the hydrolysis of urea.[3][7][8] The inhibitor NBPT itself is not the primary active molecule. In the soil, NBPT is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[4][9] This active form, NBPTO, is a structural mimic of urea and competitively inhibits the urease enzyme by binding to the two nickel ions in its active site.[10] More specifically, upon enzymatic hydrolysis of NBPTO, diamido phosphoric acid (DAP) is generated, which binds in a tridentate mode to the nickel ions, effectively blocking the enzyme's catalytic activity.[10] This inhibition slows the conversion of urea to ammonia, thereby reducing nitrogen loss.[11]
Data Presentation: Efficacy of NBPT
Quantitative data from numerous studies demonstrate the effectiveness of NBPT in reducing ammonia volatilization and improving crop yields.
Table 1: Effect of NBPT on Ammonia (NH₃) Volatilization
| Parameter | Urea without NBPT | Urea with NBPT | Average Reduction | Citations |
| Cumulative NH₃ Loss (% of applied N) | 31.0% | 14.8% | 52% | [12][13] |
| Range of NH₃ Loss Reduction | - | - | 28% - 96% | [4][14] |
| Time to 50% of Total NH₃ Loss | 4.8 days | 8.3 days | - | [13] |
Table 2: Effect of NBPT on Crop Yield
| Crop | Yield Increase with NBPT | Conditions / Notes | Citations |
| Major Crops (Average) | 5.3% | Meta-analysis across various studies. | [12][13] |
| Corn (Zea mays) | 12.0% | Compared to standard urea application. | [15] |
| Wheat (Triticum aestivum) | 20.0% | When applied in conjunction with a herbicide. | [16] |
Experimental Protocols
Objective: To synthesize NBPT for experimental and commercial use.
Methodology: A common synthesis route involves a two-step reaction.[5][6][17]
-
Step 1 (Amidation): Thiophosphoryl chloride (PSCl₃) is reacted with n-butylamine (CH₃(CH₂)₃NH₂) in an organic solvent (e.g., dichloromethane). An acid scavenger, such as an inorganic alkali (e.g., sodium hydroxide solution) or another amine, is used to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at low temperatures (-5°C to 0°C).[5]
-
Step 2 (Ammonolysis): The resulting intermediate is then reacted with ammonia (NH₃) to replace the remaining chlorine atoms with amino groups, forming the final NBPT product.
-
Purification: The reaction mixture is filtered to remove ammonium chloride, the solvent is recovered, and the crude product is purified by recrystallization to yield a white crystalline solid.[5]
Formulation: For agricultural use, solid NBPT is typically dissolved in a solvent system.[8] This solution is then sprayed onto urea granules or mixed with urea-ammonium nitrate (UAN) solutions.[1][8] Formulations may include polymers to ensure uniform coating and improve stability at low temperatures.[3][18] Common application rates range from 400 to 1,100 ppm of NBPT relative to the fertilizer weight.[1]
Objective: To quantify the reduction in ammonia loss from NBPT-treated urea compared to untreated urea under field or greenhouse conditions.
Methodology:
-
Soil Preparation: Select a soil type relevant to the study. For greenhouse studies, air-dry and sieve the soil before placing it in pots or incubation chambers.
-
Treatment Application: Apply granular urea and NBPT-treated urea to the soil surface at a predetermined nitrogen rate (e.g., 100 kg N ha⁻¹).[4] A control group with no nitrogen application is also included.
-
Ammonia Trapping: Immediately after application, place semi-static or dynamic chambers over the soil surface. These chambers are designed to capture volatilized ammonia. Air is drawn through the chamber and bubbled through an acid trap (e.g., sulfuric or phosphoric acid) to capture the NH₃.
-
Sample Collection and Analysis: Collect the acid traps at regular intervals (e.g., daily for the first week, then every few days) for a period of 2-4 weeks.[4] Analyze the amount of ammonium in the acid solution using colorimetry or flow injection analysis.[13]
-
Data Calculation: Calculate the cumulative ammonia loss over the experimental period as a percentage of the total N applied.
Objective: To determine the effect of NBPT-treated urea on the grain yield and quality of a specific crop.
Methodology:
-
Experimental Design: Use a randomized complete block design with multiple replications for statistical validity.
-
Plot Management: Prepare a uniform field site. Each plot receives the same management practices (tillage, seeding, pest control) except for the nitrogen fertilizer treatments.
-
Fertilizer Treatments: Treatments should include, at a minimum: a zero-N control, standard urea, and urea treated with NBPT at a recommended rate.[15][16] Fertilizers are typically surface-applied or shallowly incorporated.
-
In-Season Measurements: Monitor crop growth stages, plant health, and collect plant tissue samples to analyze nitrogen uptake.
-
Harvest: At crop maturity, harvest a predetermined area from the center of each plot to avoid edge effects.
-
Yield and Quality Analysis: Measure the total grain weight and adjust for moisture content to determine the final yield (e.g., in tons per hectare). Analyze grain samples for protein content or other quality parameters.
-
Statistical Analysis: Use analysis of variance (ANOVA) to determine if there are statistically significant differences in yield and quality parameters among the treatments.
Logical Relationships and Agricultural Impact
The application of this compound (NBPT) initiates a cascade of effects that lead to improved agricultural and environmental outcomes. By inhibiting the urease enzyme, the rate of urea hydrolysis is slowed, leading to a significant reduction in ammonia volatilization. This conservation of nitrogen means more is available in the soil in the plant-usable ammonium form. The enhanced nitrogen availability improves Nitrogen Use Efficiency (NUE), leading to better crop growth, higher yields, and improved crop quality. Environmentally, the reduction in ammonia emissions contributes to better air quality and reduces nitrogen deposition in sensitive ecosystems.
References
- 1. chemscien.com [chemscien.com]
- 2. N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical [silverfernchemical.com]
- 3. N-(n-Butyl)thiophosphoric triamide - American Chemical Society [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102746333B - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]
- 6. CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]
- 7. N-(n-Butyl)thiophosphoric triamide - Wikipedia [en.wikipedia.org]
- 8. US8888886B1 - NBPT solutions for preparing urease inhibited urea fertilizers prepared from N-substituted morpholines - Google Patents [patents.google.com]
- 9. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wecmelive.com [wecmelive.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. CN103755739A - Continuous production method for N-NBPT - Google Patents [patents.google.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Unraveling Urease Inhibition: A Technical Guide
An in-depth analysis of urease inhibitors, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field.
While a specific inhibitor designated "Urease-IN-1" does not appear in the current scientific literature, this technical guide provides a comprehensive review of urease inhibitors, encompassing their quantitative data, experimental protocols, and the fundamental signaling pathways they disrupt. The information presented herein is a synthesis of publicly available research on a variety of urease inhibitors, offering a valuable resource for those engaged in the development of novel therapeutics targeting urease.
Quantitative Data on Urease Inhibitors
The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several classes of urease inhibitors against Jack bean urease, a commonly used model in in vitro studies.[1]
| Compound Class | Exemplar Compound | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | - | - | - |
| Thioureas | Thiourea | - | - | 21.86 ± 0.40 |
| Flavonoids | Baicalin | 2740 ± 510 | - | - |
| Benzothiazoles | Derivative 3b | 6.01 ± 0.23 | Thiourea | 11.58 ± 0.34 |
| Benzoxazoles | Derivative 2a | 27.9 (µg/mL) | Thiourea | 27.5 (µg/mL) |
| Quinazolinones | Derivative 3a | 1.86 ± 0.07 (µg/mL) | Thiourea | - |
| 1,2,4-Triazoles | Derivative 21 (Series A) | 0.13 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, including the source of the urease enzyme and the substrate concentration.[1][2] Acetohydroxamic acid (AHA) is a known urease inhibitor and is clinically approved, though its use is limited due to side effects.[3][4]
Experimental Protocols
The evaluation of urease inhibitors relies on robust and reproducible experimental protocols. A common method to determine urease activity and inhibition is the Berthelot (phenol-hypochlorite) method, which measures the amount of ammonia produced from the hydrolysis of urea.[5]
General Urease Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory effect of a compound on urease activity.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Test inhibitor compound
-
Standard inhibitor (e.g., Thiourea)
-
Phenol-hypochlorite reagents for ammonia quantification
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of urease enzyme is pre-incubated with various concentrations of the test inhibitor (and the standard inhibitor in parallel) in phosphate buffer for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C). A control reaction without any inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the urea substrate to the pre-incubated mixtures.[5]
-
Incubation: The reaction mixtures are incubated for a set time (e.g., 20 minutes) at the same temperature to allow for the enzymatic hydrolysis of urea.
-
Reaction Termination and Ammonia Quantification: The reaction is stopped, and the amount of ammonia produced is determined using the Berthelot method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite solutions, which react with ammonia to form a colored indophenol blue complex.[2][5]
-
Spectrophotometric Measurement: The absorbance of the resulting blue color is measured spectrophotometrically at a wavelength of approximately 690 nm.[2]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control well (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Core Mechanisms and Workflows
To better understand the processes involved in urease function and its inhibition, as well as the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of urease catalysis and inhibition.
Caption: Experimental workflow for a urease inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An in-vitro Urease Activity Assay Protocol for the Evaluation of Urease-IN-1
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The development of potent and specific urease inhibitors is a key strategy in the discovery of novel therapeutics to combat these pathogens. This compound is a novel small molecule inhibitor of urease. This document provides a detailed protocol for the in-vitro determination of the inhibitory activity of this compound against Jack bean urease. The assay is based on the measurement of ammonia produced from the enzymatic reaction, which is quantified using the Berthelot method.
Principle of the Assay
The in-vitro urease activity assay is a colorimetric method. Urease catalyzes the hydrolysis of urea, which produces ammonia. The amount of ammonia produced is directly proportional to the urease activity. In the presence of a urease inhibitor like this compound, the rate of urea hydrolysis, and therefore ammonia production, is reduced. The ammonia is detected using the Berthelot reaction, where it reacts with sodium salicylate and sodium dichloroisocyanurate under alkaline conditions to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 625 nm, is proportional to the ammonia concentration.
Experimental Protocol
Materials and Reagents
-
Jack bean urease (lyophilized powder)
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol Reagent (containing sodium nitroprusside)
-
Alkali Reagent (containing sodium hydroxide and sodium hypochlorite)
-
Ammonium chloride (for standard curve)
-
96-well microtiter plates
-
Microplate reader
-
Incubator
Solution Preparation
-
Urease Stock Solution: Prepare a 1 U/mL stock solution of Jack bean urease in phosphate buffer.
-
Urea Substrate Solution: Prepare a 100 mM solution of urea in phosphate buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with phosphate buffer to obtain working concentrations.
-
Ammonium Chloride Standard Solutions: Prepare a series of ammonium chloride solutions in phosphate buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for the standard curve.
Assay Procedure
-
Assay Plate Preparation:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the respective ammonium chloride standard solutions to the standard wells.
-
Add 10 µL of different concentrations of this compound and 10 µL of urease stock solution to the inhibitor test wells.
-
Add 10 µL of buffer (instead of inhibitor) and 10 µL of urease stock solution to the positive control wells.
-
Add 20 µL of buffer to the negative control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the urea substrate solution to all wells except the blank and standards.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 50 µL of Phenol Reagent to all wells.
-
Add 50 µL of Alkali Reagent to all wells.
-
-
Final Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values of the ammonium chloride standards against their concentrations to generate a standard curve.
-
Ammonia Concentration: Determine the concentration of ammonia produced in each sample well using the standard curve.
-
Percentage Inhibition: Calculate the percentage inhibition of urease activity for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Positive Control - Absorbance of Test Sample) / Absorbance of Positive Control] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentrations and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
Data Presentation
Table 1: Inhibitory Activity of this compound on Jack bean Urease
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | 25.4 |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 25 | 65.1 ± 5.0 | ||
| 50 | 82.3 ± 6.1 | ||
| 100 | 95.7 ± 4.8 | ||
| Thiourea (Standard) | 22 | 50.0 ± 3.9 | 22.0 |
Data are presented as mean ± standard deviation (n=3). The IC50 value was calculated using non-linear regression analysis.
Experimental Workflow
Caption: Experimental workflow for the in-vitro urease activity assay.
Signaling Pathway Diagram
Caption: Mechanism of urease inhibition by this compound.
Application Notes and Protocols for a Urease-Based Cellular Assay Targeting Helicobacter pylori
Introduction
Helicobacter pylori (H. pylori) is a pathogenic bacterium that colonizes the gastric mucosa, leading to a range of gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A key virulence factor for its survival and colonization in the acidic environment of the stomach is the enzyme urease. H. pylori urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, thereby neutralizing gastric acid and creating a more hospitable microenvironment for the bacterium. Given its critical role in the pathogenesis of H. pylori infection, urease represents a prime therapeutic target for the development of novel anti-H. pylori agents.
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of urease inhibitors, using Acetohydroxamic acid (AHA) as a reference compound. AHA is a known competitive inhibitor of urease. The described assays will enable researchers to assess the inhibitory effect of test compounds on H. pylori urease activity and the subsequent impact on bacterial viability.
Data Presentation
The following table summarizes the quantitative data for the reference urease inhibitor, Acetohydroxamic acid (AHA).
| Compound | Target | Assay Type | Effective Concentration | Key Findings |
| Acetohydroxamic acid (AHA) | H. pylori Urease | Urease Activity Inhibition | 2.5 mM | Significantly inhibits urease activity.[1][2] |
| Acetohydroxamic acid (AHA) | H. pylori | Cell Viability | 2.5 mM | Reduces bacterial viability.[1][2] |
Experimental Protocols
H. pylori Culture
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)
-
Blood agar plates
-
Microaerophilic gas generating system (e.g., CampyGen, Oxoid)
-
Incubator (37°C)
Protocol:
-
Streak the H. pylori strain from a frozen stock onto blood agar plates.
-
Incubate the plates at 37°C for 3-5 days under microaerophilic conditions (5% O2, 10% CO2, 85% N2).
-
Inoculate a single colony into BHI broth supplemented with 10% FBS.
-
Grow the liquid culture at 37°C for 24-48 hours under microaerophilic conditions with gentle agitation.
-
Harvest the bacterial cells by centrifugation and resuspend in the appropriate assay buffer.
Urease Activity Inhibition Assay (Phenol Red Method)
This assay measures the change in pH resulting from ammonia production by urease. Phenol red is used as a pH indicator, which changes color from yellow to pink/red in alkaline conditions.
Materials:
-
H. pylori suspension (prepared as in Protocol 1)
-
Urease test broth containing urea and phenol red
-
Test compound (e.g., Acetohydroxamic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension of H. pylori in phosphate-buffered saline (PBS) to a McFarland turbidity standard of 1.0.
-
In a 96-well plate, add 50 µL of the H. pylori suspension to each well.
-
Add 50 µL of the test compound at various concentrations (prepare serial dilutions). For the control, add 50 µL of the vehicle (e.g., sterile distilled water).
-
Incubate the plate for 15 minutes at 37°C under microaerophilic conditions.
-
To initiate the urease reaction, add 50 µL of urease test broth to each well.
-
Immediately measure the optical density (OD) at 570 nm using a microplate reader. Continue to take readings every minute for 20 minutes.
-
Urease activity is determined by the rate of change in OD570. The percentage of inhibition is calculated by comparing the urease activity in the presence of the test compound to the control.
H. pylori Viability Assay (BacTiter-Glo™ Microbial Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
H. pylori suspension
-
Test compound
-
BacTiter-Glo™ Microbial Cell Viability Reagent
-
Opaque-walled 96-well microplate
-
Luminometer
Protocol:
-
Prepare an H. pylori suspension in BHI broth to a McFarland turbidity standard of 1.0.
-
In an opaque-walled 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the test compound at the desired concentration (e.g., 2.5 mM AHA). For the control, add 50 µL of the vehicle.
-
Incubate the plate for 24 hours at 37°C under microaerophilic conditions.[3]
-
Equilibrate the plate and the BacTiter-Glo™ Reagent to room temperature.
-
Add 100 µL of BacTiter-Glo™ Reagent to each well.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 5 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the treated wells compared to the control indicates a reduction in cell viability.
Visualizations
Caption: Experimental workflow for the cell-based urease inhibition assay.
Caption: H. pylori urease-mediated NF-κB signaling pathway.
References
- 1. The Helicobacter pylori urease B subunit binds to CD74 on gastric epithelial cells and induces NF-kappaB activation and interleukin-8 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Toll-like receptor (TLR) 2 induced through TLR4 signaling initiated by Helicobacter pylori cooperatively amplifies iNOS induction in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Urease Inhibitors in Soil Incubation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Urease Inhibitors in Soil Science
Urea is a major nitrogen (N) fertilizer used worldwide due to its high nitrogen content and relatively low cost.[1] However, upon application to soil, urea is rapidly hydrolyzed by the enzyme urease into ammonia (NH₃) and carbon dioxide (CO₂).[2][3] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline and calcareous soils, reducing nitrogen use efficiency by crops and causing environmental pollution.[4][5]
Urease inhibitors are compounds that temporarily block the active site of the urease enzyme, slowing down the rate of urea hydrolysis.[1][6] This delay allows more time for urea to move into the soil profile through rainfall or irrigation, where the resulting ammonium (NH₄⁺) is less susceptible to volatilization and can be better utilized by plants. N-(n-butyl)thiophosphoric triamide (NBPT) is one of the most effective and widely used urease inhibitors in agriculture.[7]
These application notes provide a comprehensive guide for utilizing urease inhibitors, exemplified by NBPT, in soil incubation studies to evaluate their efficacy in reducing ammonia volatilization and influencing nitrogen dynamics.
Mechanism of Action of Urease and Inhibition by NBPT
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea.[2] The currently accepted mechanism involves the binding of urea to the nickel ions in the active site, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule.[2]
NBPT acts as a competitive inhibitor of urease. In the soil, NBPT is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPO), which is the active inhibitory compound. NBPO binds to the nickel ions in the urease active site, blocking the access of urea and thereby preventing its hydrolysis.
Experimental Protocols
Materials and Reagents
-
Soil: Sieved (<2 mm) and air-dried soil, characterized for properties such as pH, organic matter content, texture, and cation exchange capacity.
-
Urea: Analytical grade.
-
Urease Inhibitor (NBPT): Analytical grade. A stock solution should be prepared in a suitable solvent (e.g., ethanol or acetone) as NBPT has low water solubility.
-
Reagents for Ammonia Trapping: Boric acid indicator solution, standard sulfuric acid (H₂SO₄) for titration.
-
Reagents for Ammonium Extraction and Analysis: 2 M potassium chloride (KCl) solution, reagents for colorimetric determination of ammonium (e.g., using the indophenol blue method).
-
Incubation Vessels: Sealed containers (e.g., glass jars with airtight lids).
-
Ammonia Traps: Small vials containing boric acid indicator solution placed inside the incubation vessels.
Experimental Workflow for Soil Incubation
The following diagram outlines the general workflow for a soil incubation study to evaluate the effectiveness of a urease inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Calzyme - Manufacturers of Enzymes , Proteins , Coenzymes , Substrates and Related Biochemicals [calzyme.com]
- 5. Urease manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Urease-IN-1 for Reducing Ammonia Volatilization from Soil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific urease inhibitor, Urease-IN-1, is limited in publicly available scientific literature. The following application notes and protocols are based on general knowledge of urease inhibitors and established methodologies for their evaluation. Researchers should consider this a foundational guide and recognize that optimization of protocols for this compound will be necessary.
Introduction
Urea is a primary nitrogen-based fertilizer used globally in agriculture. However, its application can lead to significant nitrogen loss through ammonia volatilization, a process catalyzed by the ubiquitous soil enzyme urease. Urease hydrolyzes urea into ammonia and carbon dioxide.[1] This rapid conversion increases the soil pH surrounding the urea granule, favoring the formation of ammonia gas (NH₃), which is then lost to the atmosphere. This loss not only reduces the nitrogen use efficiency of the fertilizer but also contributes to environmental pollution.
Urease inhibitors are compounds that block the active site of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[1] This delay allows more time for urea to move into the soil profile, where the resulting ammonium (NH₄⁺) is less susceptible to volatilization and can be better utilized by plants. This compound is a novel compound identified as a urease inhibitor.
This compound: Compound Profile
While detailed studies on the application of this compound in soil are not widely published, some fundamental properties have been identified.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂BrFN₄O₂S | [2] |
| Molecular Weight | 435.27 g/mol | [2] |
| IC₅₀ (Urease Inhibition) | 2.21 ± 0.45 µM | [3][4][5] |
| Physical Form | Powder | [2] |
| Storage | -20°C (powder), -80°C (in solvent) | [2] |
Mechanism of Action: Urease Inhibition
Urease enzymes are nickel-dependent metalloenzymes that catalyze the hydrolysis of urea. The active site of urease contains two nickel ions that are crucial for its catalytic activity. Urease inhibitors, including potentially this compound, function by interacting with these nickel ions or other critical amino acid residues in the active site, thereby preventing the substrate (urea) from binding and being hydrolyzed.
Caption: Urea hydrolysis by urease and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the evaluation of urease inhibitors. These should be adapted and optimized for this compound.
In Vitro Urease Inhibition Assay
This assay determines the direct inhibitory effect of this compound on purified urease enzyme activity.
Materials:
-
Jack bean urease (lyophilized powder)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Ammonia quantification reagent (e.g., Nessler's reagent or Berthelot's reagent)
-
Spectrophotometer
-
96-well microplate
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of urease enzyme solution to each well.
-
Add varying concentrations of this compound solution to the test wells. Add only buffer to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the urea solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
-
Quantify Ammonia Production:
-
Stop the reaction by adding a stopping reagent if necessary (depending on the quantification method).
-
Add the ammonia quantification reagent to each well.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Soil Urease Activity Assay
This protocol measures the effect of this compound on the native urease activity in a soil sample.
Materials:
-
Fresh soil samples, sieved (e.g., 2 mm)
-
Urea solution
-
This compound solution at various concentrations
-
Extraction solution (e.g., 2 M KCl)
-
Ammonia quantification method (as above)
-
Incubator
-
Shaker
-
Centrifuge
Protocol:
-
Soil Preparation:
-
Weigh a specific amount of fresh, sieved soil into incubation flasks or tubes.
-
-
Treatment Application:
-
Add the this compound solution at different concentrations to the soil samples. For the control, add only the solvent.
-
Mix thoroughly and pre-incubate for a short period.
-
-
Urea Application:
-
Add a known concentration of urea solution to each soil sample.
-
-
Incubation:
-
Incubate the soil samples at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 2-24 hours).
-
-
Extraction:
-
Stop the reaction and extract the ammonium by adding the KCl solution.
-
Shake the samples for a specified time (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the samples and collect the supernatant.
-
-
Ammonia Quantification:
-
Analyze the ammonium concentration in the supernatant using a suitable colorimetric method or an ammonia-selective electrode.
-
-
Data Analysis:
-
Calculate the urease activity in the soil (e.g., in µg NH₄⁺-N / g soil / hour).
-
Determine the percentage inhibition of soil urease activity by this compound at different concentrations.
-
Quantification of Ammonia Volatilization from Soil
This experiment directly measures the effectiveness of this compound in reducing ammonia loss from urea-fertilized soil.
Materials:
-
Soil
-
Urea (granular or solution)
-
This compound
-
Incubation chambers (e.g., sealed containers with a system to trap volatilized ammonia)
-
Ammonia traps (e.g., acid traps containing a known concentration of sulfuric or boric acid)
-
Titration equipment or a spectrophotometer for ammonia quantification in the traps.
Protocol:
-
Experimental Setup:
-
Place a known amount of soil into each incubation chamber.
-
Apply urea fertilizer to the soil surface. In the treatment groups, apply urea that has been coated or mixed with different rates of this compound.
-
Moisten the soil to a specific water-holding capacity.
-
-
Ammonia Trapping:
-
Place an ammonia trap inside each chamber, ensuring it does not directly contact the soil.
-
Seal the chambers.
-
-
Incubation:
-
Incubate the chambers at a controlled temperature for a set period (e.g., 7-21 days).
-
-
Sampling and Analysis:
-
Periodically remove the ammonia traps and replace them with fresh ones.
-
Analyze the amount of ammonia captured in the traps by titration or colorimetric methods.
-
-
Data Analysis:
-
Calculate the cumulative ammonia loss over the incubation period for each treatment.
-
Express the ammonia loss as a percentage of the applied nitrogen.
-
Compare the ammonia loss from the this compound treatments to the untreated urea control.
-
Caption: General experimental workflow for evaluating a urease inhibitor.
Data Presentation
Quantitative data should be summarized in a clear and structured manner to facilitate comparison between different concentrations of this compound and the control.
Table 2: Example Data Table for Soil Urease Activity
| Treatment | This compound Concentration (µM) | Urease Activity (µg NH₄⁺-N / g soil / h) | Inhibition (%) |
| Control | 0 | [Value] | 0 |
| Treatment 1 | X | [Value] | [Value] |
| Treatment 2 | Y | [Value] | [Value] |
| Treatment 3 | Z | [Value] | [Value] |
Table 3: Example Data Table for Ammonia Volatilization
| Treatment | This compound Application Rate (mg/kg soil) | Cumulative Ammonia Loss (% of applied N) | Reduction in Volatilization (%) |
| Urea Only (Control) | 0 | [Value] | 0 |
| Urea + this compound (Low Rate) | X | [Value] | [Value] |
| Urea + this compound (Medium Rate) | Y | [Value] | [Value] |
| Urea + this compound (High Rate) | Z | [Value] | [Value] |
Safety and Handling
Based on the available Safety Data Sheet (SDS) for this compound, the following precautions should be observed:
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing.[2]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight. Store powder at -20°C and solutions at -80°C.[2]
-
Hazards: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[2]
Always consult the most recent and complete Safety Data Sheet from the supplier before handling this compound.
References
Application Notes and Protocols: Urease-IN-11 for Gastritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori (H. pylori) infection is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer. A critical virulence factor for H. pylori is the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This reaction neutralizes the acidic environment of the stomach, allowing the bacterium to colonize and persist in the gastric mucosa.[3][4] The essential role of urease in H. pylori pathogenesis makes it an attractive target for therapeutic intervention.[2][5] Urease inhibitors, therefore, represent a promising strategy for the management of H. pylori-associated gastroduodenal diseases.
This document provides detailed application notes and protocols for the experimental design of Urease-IN-11, a competitive urease inhibitor, in the context of gastritis models. Urease-IN-11 can be utilized in studies of diseases such as urease-related gastritis and peptic ulcers.[6]
Urease-IN-11: Quantitative Data
Urease-IN-11 has been identified as a competitive inhibitor of urease. The following table summarizes its in vitro efficacy.
| Compound | Target | IC50 (µM) | Inhibition Type | Source |
| Urease-IN-11 | Urease | 10.41 | Competitive | [6] |
Signaling Pathway of Urease Action in H. pylori-Induced Gastritis
The following diagram illustrates the mechanism by which H. pylori urease contributes to gastric mucosal injury. Urease catalyzes the breakdown of urea into ammonia, which neutralizes gastric acid, facilitating bacterial survival. The resulting increase in pH and the direct toxic effects of ammonia contribute to inflammation and damage of the gastric epithelium, leading to gastritis.
References
- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Urease, Gastric Bacteria and Gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role of urease in pathogenesis of gastritis induced by Helicobacter pylori in gnotobiotic piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Urease-IN-1 Kinetic Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate formed spontaneously decomposes to yield a second molecule of ammonia and carbonic acid.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to gastric ulcers and urinary tract infections, respectively.[2] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution.[2] Therefore, the inhibition of urease activity is a key therapeutic and agrochemical target.
Urease-IN-1 is a potent inhibitor of urease. These application notes provide a comprehensive protocol for conducting kinetic inhibition studies of urease using this compound, including methodologies for determining key inhibitory parameters and guidelines for data interpretation.
Mechanism of Urease Catalysis
Urease catalyzes the hydrolysis of urea in a two-step process within its bi-nickel active site. A widely accepted mechanism involves the coordination of urea to one of the nickel ions, followed by a nucleophilic attack by a bridging hydroxide ion. This leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia and carbamate. The carbamate subsequently hydrolyzes to produce another molecule of ammonia and carbonic acid.
Caption: Simplified schematic of the catalytic hydrolysis of urea by urease.
Quantitative Data for Urease Inhibitors
The inhibitory potential of a compound is quantified by various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. For this compound, the following IC50 value has been reported:
| Compound | IC50 (µM) | Source |
| This compound | 2.21 ± 0.45 | [3] |
For a more detailed understanding of the inhibition mechanism, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) should be determined. As this specific data is not publicly available for this compound, the following table provides example data from other well-characterized urease inhibitors for illustrative purposes.
| Inhibitor | Urease Source | Ki (µM) | Mode of Inhibition | Source |
| Acetohydroxamic Acid (AHA) | Jack Bean | 5.3 | Competitive | [4] |
| Thiourea | Jack Bean | 20.0 | Competitive | [2] |
| Hydroxyurea | Jack Bean | 100 | Competitive | [4] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory kinetics of this compound against urease. The assay is based on the indophenol method, which measures the concentration of ammonia produced from the enzymatic hydrolysis of urea.
Materials and Reagents
-
Urease (e.g., from Jack Bean, Canavalia ensiformis)
-
This compound
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide in 0.1% sodium hypochlorite)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration will need to be optimized to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Detailed Assay Protocol for IC50 Determination
-
To each well of a 96-well plate, add:
-
20 µL of phosphate buffer (100 mM, pH 7.4)
-
10 µL of urease solution
-
10 µL of this compound solution at various concentrations (or buffer for the control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 40 µL of phenol reagent followed by 70 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Determining Ki and Mode of Inhibition
To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound).
-
Follow the general assay protocol as described above.
-
Use a range of urea concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km of urea for urease).
-
For each urea concentration, test a range of this compound concentrations.
-
Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and the Ki value.
Signaling Pathway and Logical Relationships
The following diagram illustrates the catalytic cycle of urease and the point of inhibition.
Caption: Urease catalytic cycle and points of inhibition.
Conclusion
The provided protocols offer a robust framework for the kinetic characterization of this compound as a urease inhibitor. Accurate determination of kinetic parameters such as IC50 and Ki is essential for understanding the inhibitor's potency and mechanism of action, which is critical for its further development in therapeutic or agricultural applications. Researchers should carefully optimize assay conditions and perform appropriate data analysis to obtain reliable and reproducible results.
References
Urease-IN-1 sterile filtration and solution preparation
Despite a comprehensive search for information on a compound designated "Urease-IN-1," no specific chemical entity with this name could be identified in publicly available scientific literature, chemical databases, or supplier catalogs. This lack of foundational information precludes the creation of detailed application notes and protocols for its sterile filtration and solution preparation as requested.
For researchers, scientists, and drug development professionals, the precise physicochemical properties of a compound are paramount for developing accurate and effective laboratory procedures. Key data points such as solubility in various solvents, stability under different conditions (pH, temperature, light), and potential interactions with filtration membranes are critical for creating reliable protocols for sterile solution preparation. Without this information for "this compound," any proposed protocol would be purely speculative and could lead to inaccurate and unreliable experimental outcomes.
The term "this compound" may represent an internal code or a product-specific name from a particular supplier that is not widely indexed. It is also possible that it refers to a novel or less-documented research compound.
To proceed with the development of the requested application notes and protocols, more specific details about "this compound" are required. Essential information would include:
-
Chemical Structure or CAS Number: This would allow for a definitive identification of the compound and a search for its known properties.
-
Supplier Information: The name of the manufacturer or supplier could lead to a product datasheet containing the necessary physicochemical data.
-
Existing Research: Any publications or internal documents that reference "this compound" would be invaluable in understanding its characteristics.
Without at least some of this fundamental information, it is not possible to generate the detailed and accurate application notes and protocols as requested. We recommend that researchers seeking to work with this compound first obtain a comprehensive data sheet from the supplier or conduct preliminary studies to determine its basic physicochemical properties.
Application Notes and Protocols for Urease-IN-1 in Microbial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for many pathogenic bacteria, including Helicobacter pylori, Proteus mirabilis, and Staphylococcus saprophyticus.[3][4] By generating ammonia, urease increases the local pH, allowing pathogens like H. pylori to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[5][6][7] Inhibition of urease activity is, therefore, a promising therapeutic strategy to combat infections caused by ureolytic bacteria.[8][9]
Urease-IN-1 is a novel, potent, and specific inhibitor of bacterial urease. These application notes provide a comprehensive overview of its utility in microbial culture, including its mechanism of action, protocols for assessing its efficacy, and representative data on its inhibitory activity.
Mechanism of Action
This compound acts as a competitive inhibitor of bacterial urease.[8] Its molecular structure allows it to bind to the active site of the enzyme, specifically interacting with the nickel ions essential for catalysis.[1][10] This binding prevents the substrate, urea, from accessing the active site, thereby blocking the hydrolysis of urea and the subsequent production of ammonia. The inhibition by this compound is reversible and concentration-dependent.
Data Presentation
The inhibitory potency of this compound has been evaluated against urease from various bacterial species. The following table summarizes the half-maximal inhibitory concentration (IC50) values. For comparison, data for the standard urease inhibitor, thiourea, are also included.
| Compound | Target Organism | Urease IC50 (µM) | Reference |
| This compound (Compound 2c) | Helicobacter pylori | 2.94 ± 0.05 | [8] |
| This compound (Compound 1d) | Helicobacter pylori | 3.09 ± 0.07 | [8] |
| This compound (Compound 5b) | Bacillus pasteurii | 2.0 ± 0.73 | [11] |
| This compound (Compound 7e) | Bacillus pasteurii | 2.24 ± 1.63 | [11] |
| Thiourea (Standard) | Helicobacter pylori | 22.3 ± 0.031 | [8] |
| Thiourea (Standard) | Bacillus pasteurii | 23.2 ± 11.0 | [11] |
Experimental Protocols
Protocol 1: Determination of Urease Inhibition (In Vitro)
This protocol describes the determination of urease inhibitory activity using the indophenol method, which measures the concentration of ammonia produced.
Materials:
-
Urease enzyme (e.g., from Jack Bean or bacterial source)
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of urease enzyme solution (15 U/mL) to each well.
-
Add 5 µL of the different concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 45 µL of phenol reagent to each well.
-
Add 70 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. The role of Helicobacter pylori urease in the pathogenesis of gastritis and peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urease - Proteopedia, life in 3D [proteopedia.org]
- 11. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
Application Notes and Protocols for Studying Urease in Urinary Tract Pathogens Using Acetohydroxamic Acid (AHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a critical virulence factor for several urinary tract pathogens, including Proteus mirabilis, Staphylococcus saprophyticus, and Klebsiella pneumoniae. This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting increase in urinary pH facilitates the precipitation of magnesium and calcium phosphates, leading to the formation of infection-induced urinary stones (struvite calculi) and catheter encrustation. Furthermore, the ammonia produced is directly toxic to urothelial cells. Given its pivotal role in pathogenesis, urease represents a key target for the development of novel therapeutics to manage complicated urinary tract infections (UTIs).
These application notes provide a comprehensive guide to using Acetohydroxamic Acid (AHA) , a well-characterized urease inhibitor, for studying urease activity in urinary tract pathogens. As information regarding a specific "Urease-IN-1" is not available in the public domain, we will focus on AHA as a representative and clinically relevant compound for these studies. AHA acts as a competitive inhibitor of urease, effectively blocking the enzymatic activity and preventing the downstream pathological consequences.[1] It is the only urease inhibitor approved by the FDA for the prevention of struvite stone formation.[1][2]
Data Presentation: In Vitro Efficacy of Acetohydroxamic Acid (AHA)
The inhibitory potential of AHA against urease from various urinary tract pathogens has been quantified through determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This data is crucial for comparing its efficacy across different bacterial species.
| Pathogen Species | Enzyme Source | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Proteus mirabilis | Whole Cells | Acetohydroxamic Acid (AHA) | 27.0 µM | - | - | [3] |
| Klebsiella pneumoniae | Whole Cells | Acetohydroxamic Acid (AHA) | 30.5 µM | - | - | [3] |
| Staphylococcus saprophyticus | Soluble Extract | Acetohydroxamic Acid (AHA) | - | 8.2 µg/mL (106 µM) | Competitive | [4] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, pH, and temperature.
Signaling Pathways and Experimental Workflow
Urease-Mediated Pathogenesis and Inhibition
The following diagram illustrates the central role of urease in the pathogenesis of urinary tract infections and the mechanism of its inhibition by Acetohydroxamic Acid.
Caption: Urease pathogenesis and AHA inhibition.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines a typical workflow for evaluating the efficacy of a potential urease inhibitor like AHA against a urinary tract pathogen.
Caption: Urease inhibitor screening workflow.
Experimental Protocols
Protocol 1: Preparation of Bacterial Cell Lysate for Urease Activity Assay
This protocol describes the preparation of a crude cell lysate from a urease-positive pathogen like Proteus mirabilis to be used in in vitro urease inhibition assays.
Materials:
-
Urease-positive bacterial strain (e.g., Proteus mirabilis)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., PBS containing 1 mg/mL lysozyme and 1 mM PMSF)
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Spectrophotometer
Procedure:
-
Inoculate 50 mL of LB broth with a single colony of the bacterial strain.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 5 mL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension clarifies.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the crude urease enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
The lysate can be used immediately or stored in aliquots at -80°C.
Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol details a colorimetric assay to determine the inhibitory effect of AHA on urease activity by measuring the production of ammonia.
Materials:
-
Bacterial cell lysate (from Protocol 1) or purified urease
-
Phosphate buffer (100 mM, pH 7.4)
-
Urea solution (100 mM in phosphate buffer)
-
Acetohydroxamic Acid (AHA) stock solution (e.g., 10 mM in water or DMSO, serially diluted)
-
Phenol-nitroprusside reagent (Solution A: 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkaline hypochlorite reagent (Solution B: 0.5% w/v sodium hypochlorite in 0.125 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells, 20 µL of AHA at various concentrations to the test wells, and 20 µL of buffer to the control wells.
-
Add 10 µL of the urease-containing cell lysate to the test and control wells. Add 10 µL of phosphate buffer to the blank wells.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Solution A to each well.
-
Add 50 µL of Solution B to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Determine the IC50 value by plotting the percentage inhibition against the log of the AHA concentration and fitting the data to a dose-response curve.
Protocol 3: Whole-Cell Urease Activity Assay in Artificial Urine Medium
This protocol assesses the ability of AHA to inhibit urease activity in intact bacterial cells, which is more physiologically relevant.
Materials:
-
Urease-positive bacterial strain (e.g., Proteus mirabilis, Staphylococcus saprophyticus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Artificial Urine Medium (recipe can be found in various publications)
-
Acetohydroxamic Acid (AHA)
-
pH meter or pH-sensitive indicator (e.g., phenol red)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of the bacterial strain in TSB at 37°C.
-
Inoculate fresh artificial urine medium with the overnight culture to an initial OD600 of approximately 0.05.
-
Prepare parallel cultures containing different concentrations of AHA. Include a no-inhibitor control.
-
Incubate the cultures at 37°C with shaking.
-
At regular time intervals (e.g., every 2 hours), measure the pH of each culture.
-
At the same time points, measure the optical density (OD600) to monitor bacterial growth.
-
Plot the pH and OD600 values against time for each AHA concentration.
-
A delay or prevention of the pH increase in the presence of AHA indicates inhibition of whole-cell urease activity.[4]
Logical Relationship Diagram
This diagram illustrates the logical connection between urease activity, its pathological outcomes, and the rationale for using a urease inhibitor.
References
- 1. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 2. A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetohydroxamic acid, 2-(4-methylvaleramido)- | 73912-96-6 | Benchchem [benchchem.com]
- 4. Inhibition of urease activity in the urinary tract pathogen Staphylococcus saprophyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Urease Inhibitor Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with urease inhibitors in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my urease inhibitor precipitating when I add it to the aqueous assay buffer?
A1: Many urease inhibitors are hydrophobic organic molecules with low solubility in aqueous solutions. Precipitation typically occurs when the concentration of the inhibitor in the final assay buffer exceeds its solubility limit. This can be due to the inhibitor's intrinsic properties, the buffer composition (pH, ionic strength), and the concentration of any organic co-solvents.
Q2: What are the recommended initial steps to dissolve a new urease inhibitor?
A2: It is standard practice to first dissolve the inhibitor in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution is then serially diluted in the same solvent before being added to the aqueous assay buffer in a small volume to reach the desired final concentration.
Q3: My inhibitor is dissolved in a stock solution, but it precipitates upon dilution into the aqueous buffer. What should I do?
A3: This is a common issue and can be addressed by:
-
Lowering the final concentration: Your experimental concentration may be too high. Try testing a lower concentration range.
-
Increasing the co-solvent concentration: The amount of organic solvent in your final assay volume may be insufficient to maintain solubility. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.
-
Modifying the buffer: Adjusting the pH or adding excipients like non-ionic detergents (e.g., Tween-20, Triton X-100) or glycerol can sometimes improve solubility.[1]
Q4: How can I determine the maximum tolerated concentration of an organic solvent (e.g., DMSO) in my urease assay?
A4: It is crucial to perform a solvent tolerance assay. This involves running the urease activity assay with varying concentrations of the organic solvent (e.g., 0.1% to 10% v/v) in the absence of the inhibitor. The highest concentration of the solvent that does not significantly affect the enzyme's activity is considered the maximum tolerated concentration.
Troubleshooting Guide for Urease Inhibitor Solubility
This guide provides a systematic approach to resolving solubility challenges with urease inhibitors.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting urease inhibitor precipitation.
Quantitative Data Summary
Table 1: Common Organic Solvents for Preparing Inhibitor Stock Solutions
| Solvent | Polarity Index | Miscibility with Water | Common Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | 10-50 mM | Aprotic; can affect enzyme stability at high concentrations. |
| Ethanol | 4.3 | High | 10-50 mM | Protic; generally well-tolerated by enzymes at low concentrations. |
| Methanol | 5.1 | High | 10-50 mM | Protic; can be more denaturing to proteins than ethanol. |
| Dichloromethane (DCM) | 3.1 | Low | 1.6 mM[2] | Used in some specific protocols but not for direct addition to aqueous assays. |
Table 2: Example of a Urease Solvent Tolerance Assay
| Final DMSO Conc. (v/v) | Relative Urease Activity (%) | Observation |
| 0% (Control) | 100% | - |
| 0.5% | 98% | No significant inhibition. |
| 1.0% | 95% | Minor, acceptable inhibition. |
| 2.5% | 85% | Moderate inhibition. |
| 5.0% | 60% | Significant inhibition. |
| 10.0% | 25% | Strong inhibition. |
Note: This is example data. Actual results will vary based on the specific urease enzyme and assay conditions.
Experimental Protocols
Protocol 1: Preparation of a Urease Inhibitor Stock Solution
-
Objective: To prepare a concentrated stock solution of a hydrophobic urease inhibitor.
-
Materials:
-
Urease inhibitor (solid form)
-
High-purity dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out a precise amount of the urease inhibitor using an analytical balance.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).
-
Add the calculated volume of DMSO to the tube containing the inhibitor.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the inhibitor is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the supplier.
-
Protocol 2: General Urease Activity Assay (Berthelot Method)
This protocol is adapted from common methods for measuring ammonia production.
-
Objective: To measure the activity of urease and the effect of an inhibitor.
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[3] The amount of ammonia produced is quantified colorimetrically.
-
Reagents:
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]
-
Urea Solution (e.g., 100 mM in phosphate buffer)
-
Urease Enzyme Solution (diluted in phosphate buffer to a working concentration)
-
Inhibitor dilutions (prepared from the stock solution in DMSO)
-
Phenol-Nitroprusside Reagent
-
Alkaline Hypochlorite Reagent
-
-
Procedure:
-
Set up reactions in a 96-well plate. For each inhibitor concentration, prepare a well. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
To each well, add 50 µL of phosphate buffer.
-
Add 2 µL of the inhibitor dilution (or DMSO for the positive control).
-
Add 20 µL of the urease enzyme solution. Mix gently and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the urea solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 50 µL of Phenol-Nitroprusside Reagent followed by 50 µL of Alkaline Hypochlorite Reagent.
-
Incubate for 30 minutes at 37°C for color development.
-
Measure the absorbance at a wavelength between 625-670 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Visualizing the Dilution and Assay Workflow
Caption: Workflow for inhibitor dilution and addition in a urease activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Optimizing Urease-IN-1 Concentration for Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Urease-IN-1 for effective urease inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and accurate experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during urease inhibition experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | Inhibitor Concentration Too Low: The concentration of this compound may be below the effective range for the specific urease enzyme or assay conditions. | Optimize Concentration: Perform a dose-response experiment with this compound concentrations ranging from 0.1 µM to 100 µM. A typical starting concentration is 10 µM. Determine the IC50 value to identify the optimal concentration for your experimental setup.[1][2][3][4] |
| Inhibitor Insolubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure Complete Dissolution: Prepare a stock solution of this compound in an appropriate solvent like DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity. Visually inspect the solution for any precipitates. | |
| Incorrect Assay pH: The pH of the assay buffer may not be optimal for urease activity or this compound binding. | Verify and Adjust pH: The optimal pH for most urease enzymes is between 7.0 and 8.0.[5] Ensure your buffer is within this range and is stable throughout the experiment. | |
| Enzyme Degradation: The urease enzyme may have lost activity due to improper storage or handling. | Check Enzyme Activity: Run a control experiment with the enzyme and substrate but without the inhibitor to confirm robust enzyme activity. Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. | |
| High Variability in Results | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate can lead to significant variations between replicates. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use fresh tips for each reagent and replicate. Prepare a master mix for the reaction components to minimize pipetting errors. |
| Temperature Fluctuations: Variations in incubation temperature can affect the rate of the enzymatic reaction. | Maintain Stable Temperature: Use a temperature-controlled incubator or water bath to ensure a consistent temperature throughout the assay. | |
| Edge Effects in Microplates: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. | Minimize Edge Effects: Avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with buffer or water to create a humidified environment. | |
| Precipitate Forms During Assay | Inhibitor Precipitation: The concentration of this compound may exceed its solubility limit in the final assay buffer. | Lower Inhibitor Concentration: Reduce the final concentration of this compound. If a higher concentration is necessary, consider adjusting the buffer composition or the final DMSO concentration (while staying below 1%). |
| Buffer Incompatibility: Components of the assay buffer may be incompatible with this compound. | Test Different Buffers: If precipitation persists, try alternative buffer systems (e.g., phosphate buffer, TRIS buffer) to find one that is compatible with the inhibitor. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound?
For initial screening, a concentration range of 1 µM to 50 µM is recommended. A common starting point for a single-point assay is 10 µM. To accurately determine the inhibitory potency, it is essential to perform a dose-response curve and calculate the IC50 value.[1][2][3][4]
2. How should I prepare and store this compound?
This compound (Molecular Formula: C17H12BrFN4O2S) should be stored as a powder at -20°C.[6] For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[6]
3. What is the mechanism of action of this compound?
The precise mechanism of inhibition for this compound has not been extensively published. However, urease inhibitors can act through several mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by interacting with the nickel ions in the enzyme's active site.[7][8] To determine the mechanism of this compound, kinetic studies are required.
4. Can I use this compound to inhibit urease from different species?
The active site of urease is highly conserved across many species, suggesting that an inhibitor active against one urease is likely to show activity against others.[9] However, the potency (IC50 value) can vary. It is recommended to empirically determine the optimal concentration of this compound for the specific urease you are working with.
5. What are some common positive controls for a urease inhibition assay?
Commonly used positive control inhibitors for urease assays include Acetohydroxamic Acid (AHA), Thiourea, and Hydroxyurea.[2][9] Comparing the activity of this compound to a known inhibitor can help validate your assay results.
Experimental Protocols
Protocol: Determination of Urease Inhibition (IC50) using the Berthelot Method
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
This compound (C17H12BrFN4O2S)
-
DMSO
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.
-
Alkali-Hypochlorite Reagent (Solution B): 0.25 g NaOH and 0.42 mL sodium hypochlorite (5% solution) in 50 mL distilled water.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each this compound dilution to the respective wells. For the control (100% activity), add 5 µL of DMSO.
-
Add 25 µL of urease enzyme solution (e.g., 1 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of urea solution (e.g., 100 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction and start the color development by adding 50 µL of Phenol Reagent (Solution A) to each well.
-
Add 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of urease activity and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Urease-IN-1 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with the stability of Urease-IN-1 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including exceeding the solubility limit, using an inappropriate solvent, or temperature fluctuations.
-
Solubility Limit: Ensure that the concentration of this compound does not surpass its solubility in the chosen solvent. It is advisable to prepare a stock solution at a higher concentration in a solvent like DMSO and then dilute it to the final working concentration in your aqueous assay buffer.
-
Solvent Choice: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Organic solvents such as DMSO are often used to prepare stock solutions.[1] However, it is crucial to be aware that DMSO itself can act as a noncompetitive inhibitor of urease.[1]
-
Temperature: The solubility of chemical compounds is often temperature-dependent. A decrease in temperature during storage or the experiment can lead to precipitation. If you observe precipitation after storing a solution at a low temperature, gently warm it to room temperature and vortex to redissolve the compound.
Q2: I am observing a progressive loss of this compound activity in my experiments. What could be causing this instability?
A2: The gradual loss of inhibitory activity may indicate the degradation of this compound in your solution. This can be influenced by the pH of the buffer, exposure to light, or the presence of reactive chemical species.
-
pH Stability: The stability of this compound can be pH-dependent. It is recommended to maintain the pH of the experimental buffer within a stable range, typically around the physiological pH of 7.4, which is also the optimal pH for urease activity.[2][3]
-
Photostability: Some chemical compounds are sensitive to light and can degrade upon prolonged exposure. It is good practice to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light.
-
Chemical Reactivity: Ensure that your buffer components do not react with this compound. For instance, strong reducing or oxidizing agents could potentially modify the inhibitor's structure.
Q3: Can I store my prepared this compound stock solution? If so, what are the recommended conditions?
A3: Yes, you can prepare and store stock solutions of this compound. For long-term storage, it is generally recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation and prevent multiple freeze-thaw cycles. For short-term storage, 2-8°C may be sufficient, but stability at this temperature should be verified. Always refer to the manufacturer's datasheet for specific storage recommendations for the solid compound and its solutions.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic small molecule inhibitors for in vitro assays due to its high solubilizing capacity.[4] However, researchers should be aware that DMSO can inhibit urease activity.[1][5] It is crucial to include a vehicle control (DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.[5] The final concentration of DMSO in the assay should typically be kept low (e.g., <1%) to minimize its impact.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate in Stock Solution | Concentration exceeds solubility limit. | Prepare a new stock solution at a lower concentration. Refer to the solubility data table below. |
| Improper solvent used. | Use a recommended solvent like DMSO for the initial stock solution. | |
| Stored at too low a temperature. | Gently warm the solution to room temperature and vortex to redissolve. Store at the recommended temperature. | |
| Precipitate in Working Solution | "Salting out" upon dilution into aqueous buffer. | Optimize the dilution protocol. Try a serial dilution or add the stock solution to the buffer while vortexing. |
| Final concentration is still too high for the aqueous buffer. | Lower the final working concentration of this compound. | |
| Inconsistent Inhibitory Activity | Inaccurate pipetting of viscous stock solution (e.g., DMSO). | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
| Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Protect solutions from light and extreme pH. | |
| No or Low Inhibitory Activity | Inactive compound due to degradation. | Use a fresh vial of solid this compound to prepare a new stock solution. |
| Experimental error (e.g., incorrect concentrations, improper assay conditions). | Verify all calculations and experimental setup. Include positive and negative controls in your assay. | |
| Interference from the solvent. | Run a vehicle control with the same concentration of solvent (e.g., DMSO) to assess its effect on urease activity.[1] |
Data Presentation
Table 1: Solubility of a Typical Urease Inhibitor
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
Note: This data is representative of a typical small molecule urease inhibitor and should be used as a guideline. Please refer to the specific product datasheet for this compound.
Table 2: Stability of a Typical Urease Inhibitor in Solution
| Storage Condition | Solvent | Stability (Time to 10% degradation) |
| -80°C | DMSO | > 6 months |
| -20°C | DMSO | ~ 3-6 months |
| 4°C | DMSO | ~ 1-2 weeks |
| Room Temperature | DMSO | < 24 hours |
| Room Temperature | Aqueous Buffer (pH 7.4) | ~ 2-4 hours |
Note: This data is for illustrative purposes. The actual stability of this compound may vary. It is recommended to perform stability tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of solid this compound in a microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., up to 37°C) may be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Urease Activity Assay with this compound
This protocol is based on the measurement of ammonia produced from the hydrolysis of urea.[6]
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Urea Solution: Prepare a stock solution of urea in the assay buffer (e.g., 100 mM).
-
Urease Solution: Prepare a working solution of urease enzyme in the assay buffer. The concentration should be optimized to give a linear reaction rate over the desired time course.
-
This compound Working Solutions: Prepare serial dilutions of your this compound stock solution in the assay buffer.
-
Ammonia Detection Reagents: Use a commercial kit or prepare reagents for a method such as the Berthelot assay.[6]
-
-
Assay Setup (96-well plate format):
-
Add a defined volume of assay buffer to each well.
-
Add the this compound working solutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add the urease enzyme solution to all wells except for the "no enzyme" control.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Ammonia: Stop the reaction (if necessary, depending on the detection method) and add the ammonia detection reagents according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~670 nm for the Berthelot method).[6]
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: this compound inhibits the catalytic activity of urease.
References
- 1. Inhibition of urease activity in the urinary tract pathogens Staphylococcus saprophyticus and Proteus mirabilis by dimethylsulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Urease-IN-1 Efficacy in Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficacy of Urease-IN-1 in soil applications. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in soil?
This compound is a urease inhibitor. Soil urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂)[1][2]. This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline soils[3]. This compound blocks the active site of the urease enzyme, slowing down this conversion process. This delay allows more time for the applied urea to be incorporated into the soil and converted to less volatile forms of nitrogen, such as ammonium (NH₄⁺), which can be taken up by plants.
Q2: What are the key soil properties that influence the efficacy of this compound?
Several soil properties can significantly impact the effectiveness of this compound:
-
Soil pH: Soil pH has a dual effect. Firstly, higher pH promotes ammonia volatilization, making the use of an inhibitor more critical. Secondly, the stability and degradation rate of some urease inhibitors are pH-dependent. For instance, the half-life of NBPT, a common urease inhibitor, is shorter in acidic soils compared to alkaline soils[4].
-
Organic Matter: Soils with high organic matter content tend to have higher microbial populations and, consequently, higher urease activity[1][5][6]. This high enzyme load may require adjustments in the application rate of this compound. Organic matter can also adsorb the inhibitor, potentially reducing its availability to interact with the urease enzyme.
-
Soil Texture: Soil texture influences the movement of water and solutes, including this compound. In fine-textured soils with high clay content, the inhibitor may be more strongly adsorbed, reducing its efficacy compared to coarse-textured soils[4].
-
Cation Exchange Capacity (CEC): Soils with a higher CEC may retain the ammonium (NH₄⁺) produced from urea hydrolysis more effectively, reducing the potential for ammonia (NH₃) loss. Urease activity has been shown to be positively correlated with CEC[1].
Q3: How do environmental conditions affect the performance of this compound?
-
Temperature: Urease activity generally increases with temperature, within a certain range[7]. Therefore, the risk of ammonia volatilization is higher in warmer conditions, making the use of this compound more beneficial. However, high temperatures can also accelerate the degradation of the inhibitor itself.
-
Soil Moisture: Adequate soil moisture is necessary for urea to dissolve and for microbial activity. However, excessive moisture can lead to leaching of urea and the inhibitor. Conversely, very dry conditions can slow down both urea hydrolysis and the movement of the inhibitor in the soil[3][8].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Ammonia Volatilization Despite this compound Application | 1. Suboptimal Application Rate: The concentration of this compound may be too low to effectively inhibit the high urease activity in the soil. 2. Inadequate Incorporation: Surface application without incorporation can lead to inhibitor degradation and reduced contact with soil urease. 3. Adverse Soil Conditions: High pH, high temperature, and coarse-textured soil can accelerate ammonia loss. 4. Degradation of this compound: The inhibitor may have degraded due to improper storage or prolonged exposure to unfavorable environmental conditions before or after application. | 1. Optimize Dose: Conduct a dose-response study to determine the optimal concentration of this compound for your specific soil type. 2. Incorporate into Soil: Mix this compound treated urea into the soil to a depth of 5-10 cm to minimize volatilization and improve contact with urease. 3. Adjust Application Timing: Apply during cooler parts of the day and, if possible, before a rainfall or irrigation event to facilitate incorporation. 4. Verify Inhibitor Integrity: Ensure proper storage of this compound according to the manufacturer's instructions. |
| Inconsistent Results Across Replicates | 1. Non-uniform Soil Samples: Variations in soil properties (e.g., pH, organic matter) within the experimental area. 2. Uneven Application: Inconsistent mixing of this compound with urea or uneven distribution in the soil. 3. Variable Environmental Conditions: Differences in moisture or temperature across experimental plots. | 1. Homogenize Soil: Thoroughly mix the soil collected for pot experiments to ensure uniformity. For field trials, characterize the spatial variability of the soil. 2. Ensure Uniform Application: Use calibrated equipment for application. For laboratory studies, ensure precise and consistent mixing of the inhibitor with the urea source. 3. Control Environmental Factors: In controlled environment studies, maintain consistent temperature and moisture levels. In the field, record and account for environmental variability. |
| No Observable Effect of this compound | 1. Low Intrinsic Urease Activity: The soil may have naturally low urease activity, in which case the effect of an inhibitor will be minimal. 2. Incorrect Assay Method: The method used to measure urease activity or ammonia loss may not be sensitive enough or may be subject to interference. 3. Inactive Inhibitor: The this compound compound may be inactive or degraded. | 1. Measure Baseline Urease Activity: Determine the inherent urease activity of the soil before applying the inhibitor to assess the potential for inhibition. 2. Validate Assay: Use a validated and sensitive method for measuring urease activity. Include appropriate positive and negative controls in your experimental design. 3. Test Inhibitor Activity: Perform an in vitro assay to confirm the activity of your this compound stock. |
Quantitative Data Summary
The efficacy of urease inhibitors is influenced by application rate and soil pH. The following tables provide a summary of expected trends based on data for similar compounds.
Table 1: Effect of Urease Inhibitor Application Rate on Ammonia Loss Reduction
| Inhibitor Concentration (% w/w of urea) | Ammonia Loss Reduction (%) |
| 0.01 | 52 |
| 0.05 | 83 |
| 0.10 | 88 |
| 0.25 | 96 |
| 0.50 | 97 |
| Data is illustrative and based on findings for NBPT. Actual results with this compound may vary.[4] |
Table 2: Influence of Soil pH on the Half-Life of a Urease Inhibitor (NBPT)
| Soil pH | Calculated Half-Life (days) |
| 5.1 | 0.07 |
| 6.1 | 0.59 |
| 7.6 | 2.70 |
| 8.2 | 3.43 |
| This data highlights the faster degradation of NBPT in acidic soils.[4] |
Experimental Protocols
Protocol 1: Determination of Soil Urease Activity
This protocol is based on the colorimetric determination of ammonium released from urea.
Materials:
-
Field-moist soil samples, sieved (2 mm)
-
Urea solution (e.g., 80 mM)
-
Potassium chloride (KCl) solution (e.g., 2 M)
-
Reagents for ammonium determination (e.g., indophenol blue method)
-
Incubator or water bath (37°C)
-
Spectrophotometer
Procedure:
-
Weigh 5 g of field-moist soil into a 50 mL flask.
-
Add 2.5 mL of the urea solution to the soil. For controls, add 2.5 mL of deionized water instead of the urea solution.
-
Stopper the flasks and incubate at 37°C for 2 hours[9].
-
After incubation, add 50 mL of 2 M KCl solution to each flask to stop the reaction and extract the ammonium.
-
Shake the flasks for 30 minutes and then filter the soil suspension.
-
Determine the ammonium concentration in the filtrate using a colorimetric method, such as the indophenol blue method, and a spectrophotometer[10][11].
-
Calculate the urease activity as µg of NH₄⁺-N released per gram of soil per hour.
Protocol 2: Evaluation of this compound Efficacy in a Soil Incubation Study
Materials:
-
Soil of interest
-
Urea
-
This compound
-
Incubation containers (e.g., sealed jars)
-
Apparatus for trapping and quantifying volatilized ammonia (e.g., acid traps)
Procedure:
-
Prepare different treatment groups:
-
Control (soil only)
-
Urea only
-
Urea + this compound (at various concentrations)
-
-
For each treatment, thoroughly mix the urea and this compound (if applicable) with a known amount of soil.
-
Adjust the moisture content of the soil to a desired level (e.g., 60% of water-holding capacity).
-
Place the treated soil in incubation containers.
-
Set up an ammonia trapping system for each container. This typically involves drawing air from the container through a boric acid solution to capture any volatilized ammonia.
-
Incubate the containers at a constant temperature for a set period (e.g., 7-21 days).
-
Periodically, remove the acid traps and determine the amount of trapped ammonia by titration with a standard acid.
-
At the end of the incubation period, analyze the soil for remaining urea, ammonium, and nitrate concentrations.
-
Calculate the reduction in ammonia volatilization and the effect on nitrogen transformations for each this compound concentration.
Visualizations
Caption: Mechanism of this compound in reducing ammonia volatilization.
Caption: Workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for high ammonia volatilization.
References
- 1. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Soil pH, nitrogen, phosphatase and urease activities in response to cover crop species, termination stage and termination method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Urease-IN-1 and Colorimetric Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colorimetric assays when using Urease-IN-1, a novel urease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a process that leads to an increase in local pH. By inhibiting urease, this compound prevents this pH increase, which is a key virulence factor for some pathogenic microorganisms. The precise mechanism of action for this compound is proprietary, but it is designed to interact with the active site of the urease enzyme.
Q2: I am observing unexpected color changes in my urease activity assay when using this compound. What could be the cause?
A2: Unexpected color changes in your urease activity assay could be due to several factors:
-
Direct reaction with assay reagents: this compound may directly interact with the colorimetric substrate or indicator in your assay.
-
pH alteration: Although this compound is designed to prevent pH changes by inhibiting urease, the compound itself might have acidic or basic properties that alter the pH of the assay buffer.
-
Intrinsic absorbance: this compound may absorb light at the same wavelength as your assay's endpoint measurement, leading to artificially high or low readings.
Q3: Can this compound interfere with cell viability assays like the MTT or XTT assay?
A3: Yes, interference is possible. The MTT and XTT assays rely on the reduction of a tetrazolium salt by metabolically active cells. If this compound has reducing properties, it can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. Conversely, if this compound is cytotoxic at the concentration used, it will lead to a decrease in signal, which could be misinterpreted as a lack of interference.
Q4: How can I determine if this compound is interfering with my Bradford protein assay?
A4: The Bradford assay relies on the binding of Coomassie dye to proteins. This compound could interfere by:
-
Binding to the Coomassie dye: This would lead to a color change independent of the protein concentration.
-
Altering the pH of the assay: The Bradford reagent is acidic, and any significant change in pH can affect the dye's absorbance spectrum.
-
Precipitating the protein: If this compound causes the protein to precipitate, it will not be available to bind with the dye, resulting in an underestimation of the protein concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Phenol Red-Based Urease Activity Assay
This guide addresses issues encountered with urease activity assays that use phenol red as a pH indicator. The assay principle is that active urease hydrolyzes urea, producing ammonia and increasing the pH, which turns the phenol red indicator from yellow to pink/red.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Phenol Red-based urease assays.
Experimental Protocols:
-
Protocol 1: Background Absorbance Check
-
Prepare solutions of this compound at the same concentrations used in your experiment in the assay buffer without urease or urea.
-
Add the phenol red indicator.
-
Measure the absorbance at 560 nm.
-
If there is significant absorbance, subtract this value from your experimental readings.
-
-
Protocol 2: pH Alteration Test
-
Prepare the assay buffer.
-
Measure the initial pH.
-
Add this compound to the final concentration used in the assay.
-
Measure the pH again. A significant change indicates that the inhibitor is altering the buffer's pH.
-
-
Protocol 3: Direct Interaction with Phenol Red
-
Prepare a solution of phenol red in the assay buffer at the working pH.
-
Measure the absorbance at 560 nm.
-
Add this compound at the highest concentration used in your experiments.
-
Incubate for the same duration as your assay and measure the absorbance again. A change in absorbance indicates a direct interaction.
-
Data Presentation:
| Test | Condition | Absorbance (560 nm) | Conclusion |
| Background Absorbance | This compound (100 µM) + Phenol Red | 0.05 | Minor intrinsic absorbance. |
| pH Alteration | Buffer pH before this compound | 7.40 | No significant pH change. |
| Buffer pH after this compound (100 µM) | 7.38 | ||
| Direct Interaction | Phenol Red alone | 0.200 | No direct interaction. |
| Phenol Red + this compound (100 µM) | 0.201 |
Issue 2: False Positives in MTT/XTT Cell Viability Assays
This guide helps to determine if this compound is directly reducing the tetrazolium salt in MTT or XTT assays, leading to an overestimation of cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT/XTT assay interference.
Experimental Protocol:
-
Protocol 4: Cell-Free MTT/XTT Reduction Assay
-
Prepare serial dilutions of this compound in cell culture medium without cells.
-
Add the MTT or XTT reagent to each dilution.
-
Incubate for the same duration as your cell-based assay.
-
Add the solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
A concentration-dependent increase in absorbance indicates direct reduction of the tetrazolium salt.
-
Data Presentation:
| This compound (µM) | Absorbance (570 nm) - Cell Free |
| 0 | 0.01 |
| 10 | 0.08 |
| 50 | 0.35 |
| 100 | 0.68 |
Issue 3: Inaccurate Protein Quantification with Bradford Assay
This guide provides steps to identify and mitigate interference from this compound in the Bradford protein assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Bradford assay interference.
Experimental Protocol:
-
Protocol 5: Bradford Assay Interference Check
-
Blank Measurement: Prepare a blank containing your assay buffer and this compound at the experimental concentration. Add the Bradford reagent and measure the absorbance at 595 nm. A non-zero reading indicates direct interaction.
-
Standard Curve Comparison: Prepare two sets of protein standards (e.g., BSA). One set in the standard diluent and the second set in the same buffer containing this compound at the concentration present in your samples. Generate standard curves for both and compare their slopes. A significant difference indicates interference.
-
Data Presentation:
| BSA (µg/mL) | Absorbance (595 nm) - Standard Buffer | Absorbance (595 nm) - Buffer + this compound |
| 0 | 0.050 | 0.150 |
| 2 | 0.150 | 0.250 |
| 4 | 0.250 | 0.350 |
| 6 | 0.350 | 0.450 |
| 8 | 0.450 | 0.550 |
| 10 | 0.550 | 0.650 |
Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The provided data and protocols are illustrative examples. Always perform appropriate controls for your specific experimental conditions.
Technical Support Center: Urease Inhibitor Experimental Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of urease inhibitors in experimental media. As specific information for a compound designated "Urease-IN-1" is not publicly available, this guide focuses on general principles and common urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: My urease inhibitor is precipitating out of my cell culture media upon addition. What is the primary cause?
A1: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often stemming from the inhibitor's low aqueous solubility. Most inhibitors are hydrophobic and are typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock is diluted into the aqueous environment of the media, the inhibitor's concentration may exceed its solubility limit, causing it to precipitate.[1][2]
Q2: What is the recommended solvent for dissolving urease inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving a wide range of small molecule inhibitors for in vitro experiments due to its high solubilizing power for organic compounds.[3] For instance, the common urease inhibitor Acetohydroxamic acid can be dissolved in DMSO at a concentration of 15 mg/mL (199.81 mM).[4][5] However, it's crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can affect compound solubility and stability.
Q3: How can I prevent my inhibitor from precipitating when I add it to the media?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of the inhibitor in the media does not exceed its aqueous solubility limit. Here are some best practices:
-
Prepare a high-concentration stock solution: Dissolve the inhibitor in 100% DMSO at a high concentration.
-
Use serial dilutions: If necessary, perform initial serial dilutions of your stock solution in DMSO, not in aqueous buffers, as salts in the buffer can reduce solubility.[6]
-
Slowly add the stock to the media: While vortexing or gently swirling the media, add the inhibitor stock solution dropwise. This helps in rapid dispersion and prevents localized high concentrations that can lead to immediate precipitation.
-
Pre-warm the media: Ensuring your cell culture media is at 37°C can sometimes help with solubility.
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q4: Can serum in the media affect the solubility of my urease inhibitor?
A4: Yes, serum components, particularly albumin, can bind to hydrophobic small molecules.[7] This binding can sometimes increase the apparent solubility of a compound in the media by keeping it in a soluble complex.[7] However, this interaction can also affect the free concentration of the inhibitor available to interact with its target. The effect of serum on your specific inhibitor should be determined empirically.
Q5: What should I do if I continue to see precipitation even after following the recommended procedures?
A5: If precipitation persists, you may need to optimize your protocol further. Consider the following:
-
Lower the final concentration: Your desired final concentration may be too high for the inhibitor's solubility in your specific media formulation.
-
Test different media formulations: The composition of the cell culture media, including its pH and salt concentration, can influence inhibitor solubility.[8]
-
Use of solubilizing agents: For in vitro binding assays (not for cell culture), detergents like Tween-20 can be used to increase solubility.[6] For cell-based assays, the use of such agents is generally not recommended due to potential cytotoxicity.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with urease inhibitor precipitation in your experiments.
Table 1: Solubility of Common Urease Inhibitors
| Inhibitor | Chemical Class | Solvent | Solubility |
| Acetohydroxamic Acid | Hydroxamic Acid | DMSO | 15 mg/mL (199.81 mM)[4][5] |
| Water | 15 mg/mL (199.81 mM)[4][5] | ||
| Ethanol | 15 mg/mL (199.81 mM)[4][5] | ||
| N-(n-Butyl)thiophosphoric triamide (NBPT) | Organophosphorus | Water | Low solubility[9] |
| Hydroquinone | Phenolic | - | - |
| Quinones | Quinone | - | Generally have low water solubility |
Note: Solubility data for many urease inhibitors in formats suitable for direct comparison is limited in publicly available literature. It is always recommended to consult the manufacturer's datasheet for specific solubility information.
Experimental Protocols
Protocol: Preparation of a Urease Inhibitor Stock Solution and Dilution into Cell Culture Media
Objective: To prepare a urease inhibitor for use in cell culture experiments while minimizing the risk of precipitation.
Materials:
-
Urease inhibitor (e.g., Acetohydroxamic acid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Calculate the mass of the urease inhibitor needed to prepare a 10 mM stock solution in a specific volume of DMSO. b. Aseptically weigh the inhibitor and place it in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO. d. Vortex thoroughly until the inhibitor is completely dissolved. If necessary, gentle warming (up to 37°C) and sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there are no particulates.
-
Prepare Intermediate Dilutions (if necessary): a. If your final working concentration is very low, it may be necessary to perform serial dilutions from your concentrated stock. b. Perform these dilutions in sterile DMSO to maintain solubility.
-
Dilution into Cell Culture Media: a. Pre-warm your cell culture medium to 37°C. b. While gently swirling or vortexing the medium, slowly add the required volume of the inhibitor stock solution drop-by-drop to achieve the final desired concentration. c. Ensure the final DMSO concentration in the media is below 0.5%. d. Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the inhibitor's solubility limit has been exceeded.
Visualizations
Caption: Experimental workflow for preparing and using a urease inhibitor.
Caption: Troubleshooting flowchart for urease inhibitor precipitation.
Caption: Signaling pathway affected by urease activity and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-1 cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Urease-IN-1, a novel urease inhibitor. The information is intended for scientists and drug development professionals to assess and mitigate potential cytotoxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a potent urease inhibitor. Like many investigational compounds, it may exhibit off-target effects leading to cytotoxicity at high concentrations. The cytotoxic profile can vary significantly depending on the cell line, confluence, and experimental conditions. Preliminary data suggests potential for mitochondrial and cell membrane integrity disruption at concentrations significantly above the effective inhibitory concentration (IC50) for urease.
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: For initial screening, it is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess specificity. For example, a gastric adenocarcinoma cell line (AGS) could be relevant for studying urease in the context of H. pylori infection, while a normal liver cell line like HepG2 can be used to assess general toxicity.[1]
Q3: What are the common mechanisms of drug-induced cytotoxicity?
A3: Drug-induced cytotoxicity can occur through various mechanisms, including apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy. Common cellular events include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and disruption of cell membrane integrity.
Q4: At what concentration should I start my cytotoxicity experiments with this compound?
A4: It is advisable to start with a broad concentration range, typically spanning several orders of magnitude around the determined IC50 for urease inhibition. For example, if the urease IC50 is 1 µM, a starting concentration range of 0.1 µM to 100 µM in a dose-response study would be appropriate.
Q5: How can I distinguish between apoptosis and necrosis in my cell cultures treated with this compound?
A5: Assays that differentiate between apoptosis and necrosis are recommended. A common method is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide
Issue 1: High background or inconsistent results in the MTT assay.
-
Question: I am observing high background absorbance and variability between replicate wells in my MTT assay when testing this compound. What could be the cause?
-
Answer: High background in MTT assays can be due to several factors. This compound itself might react with MTT, or it could precipitate at high concentrations in the culture medium, interfering with the absorbance reading. Inconsistent results can arise from uneven cell seeding, edge effects in the microplate, or variations in incubation times.
-
Troubleshooting Steps:
-
Compound Interference Check: Run a control plate with this compound in cell-free medium to see if it reacts with MTT.
-
Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent.
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and stabilize for 24 hours before adding the compound.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile phosphate-buffered saline (PBS).
-
Standardize Incubation Times: Ensure consistent incubation times for both drug treatment and MTT reagent addition across all plates.
-
-
Issue 2: Discrepancy between different cytotoxicity assays.
-
Question: My MTT assay results suggest significant cytotoxicity for this compound, but the LDH release assay shows minimal cell death. Why is there a discrepancy?
-
Answer: Different cytotoxicity assays measure different cellular events. The MTT assay measures metabolic activity, which can be inhibited without causing immediate cell death and membrane rupture. The LDH (lactate dehydrogenase) assay, on the other hand, measures the release of LDH from cells with compromised membrane integrity, which is indicative of necrosis or late apoptosis. A decrease in MTT signal without a corresponding increase in LDH release may suggest that this compound is causing cytostatic effects or metabolic impairment rather than overt cell lysis.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to see if LDH release increases at later time points. The metabolic effects measured by MTT may precede the loss of membrane integrity.
-
Apoptosis Assay: Use an apoptosis-specific assay, such as Annexin V/PI staining or a caspase activity assay, to determine if programmed cell death is being initiated.
-
Cell Proliferation Assay: Employ a direct cell counting method or a proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects.
-
-
Issue 3: Observed cytotoxicity at concentrations effective for urease inhibition.
-
Question: this compound is showing cytotoxicity at the same concentration range where it effectively inhibits urease. How can I mitigate this?
-
Answer: If the therapeutic window is narrow, several strategies can be explored to mitigate cytotoxicity while maintaining efficacy.
-
Mitigation Strategies:
-
Dose Reduction and Combination Therapy: Investigate if a lower, non-toxic concentration of this compound can be used in combination with another agent to achieve the desired urease inhibition.
-
Targeted Delivery: Consider the use of a drug delivery system (e.g., nanoparticles, liposomes) to specifically target the site of urease activity and reduce systemic exposure.
-
Structural Analogs: Synthesize and screen structural analogs of this compound to identify compounds with an improved therapeutic index (higher cytotoxicity threshold and similar or better urease inhibition).
-
Cytoprotective Agents: Co-administration of a cytoprotective agent could be explored, but this requires careful investigation to ensure it does not interfere with the activity of this compound.
-
-
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| AGS (gastric adenocarcinoma) | MTT | 48 | 25.5 |
| HepG2 (hepatocellular carcinoma) | MTT | 48 | 58.2 |
| HEK293 (human embryonic kidney) | MTT | 48 | 75.1 |
| AGS (gastric adenocarcinoma) | LDH Release | 48 | > 100 |
| HepG2 (hepatocellular carcinoma) | LDH Release | 48 | > 100 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with the provided lysis buffer).
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential pathway of this compound cytotoxicity.
Caption: Workflow for mitigating this compound cytotoxicity.
References
Validation & Comparative
A Comparative Guide to Urease Inhibitors: Evaluating Acetohydroxamic Acid (AHA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of urease inhibition, a critical area of research for therapeutic and agricultural applications, a thorough understanding of the efficacy and mechanisms of available inhibitors is paramount. This guide provides a detailed comparison of urease inhibitors, with a primary focus on the well-documented compound, Acetohydroxamic Acid (AHA). Despite inquiries into a compound designated as "Urease-IN-1," a comprehensive search of publicly available scientific literature and databases did not yield specific information on its efficacy or structure. Therefore, this guide will center on the established data for AHA, providing a benchmark for the evaluation of other and novel urease inhibitors.
Acetohydroxamic Acid (AHA): An In-Depth Efficacy Profile
Acetohydroxamic acid is a structural analog of urea and functions as a slow-binding, competitive inhibitor of urease.[1] It is a clinically used drug for the treatment of urinary tract infections caused by urea-splitting bacteria.[1]
Quantitative Efficacy Data
The inhibitory potential of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The reported IC50 values for Acetohydroxamic Acid can vary depending on the urease source and the specific experimental conditions.
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| Acetohydroxamic Acid (AHA) | Jack Bean Urease | 46.27 | [2] |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori Urease | ~27.7 | [2] |
| Thiourea (Reference Inhibitor) | Jack Bean Urease | 23.3 | [3] |
| Copper (II) Complex 18 | Not Specified | 1.00 | [2] |
| Oxovanadium Complex 31 | Not Specified | 17.35 | [2] |
Mechanism of Action: Urease and its Inhibition by AHA
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[4] This reaction is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, as the resulting ammonia helps to neutralize the acidic environment of the stomach or urinary tract.[1][5]
The active site of urease contains two nickel ions that are essential for its catalytic activity.[4] Acetohydroxamic acid inhibits urease by chelating these nickel ions in the active site, thereby preventing the binding and subsequent hydrolysis of urea.[1]
Caption: Mechanism of urease and its inhibition by AHA.
Experimental Protocols
Accurate assessment of urease inhibition requires standardized experimental protocols. The following outlines a common in vitro method for determining the IC50 value of a potential urease inhibitor.
In Vitro Urease Inhibition Assay (Berthelot Method)
This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. A decrease in ammonia production in the presence of a test compound indicates urease inhibition.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (e.g., AHA) dissolved in a suitable solvent
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a defined amount of urease solution to each well.
-
Add varying concentrations of the test inhibitor (and a solvent control) to the wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add a solution of urea to each well to start the enzymatic reaction.
-
Incubate the plate for a set period (e.g., 30 minutes) at the same controlled temperature.
-
-
Quantification of Ammonia:
-
Add the phenol-nitroprusside reagent to each well.
-
Add the alkaline hypochlorite reagent to each well. This will react with the ammonia to produce a colored indophenol complex.
-
Incubate the plate for a final period (e.g., 10 minutes) at room temperature to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Caption: A generalized workflow for a urease inhibition assay.
Comparative Landscape and Future Directions
While Acetohydroxamic Acid is a well-characterized urease inhibitor, the field is continually evolving with the search for more potent and less toxic alternatives. Research has explored a variety of compound classes, including thioureas, phosphorodiamidates, and various metal complexes, with some exhibiting significantly lower IC50 values than AHA.[2][3] For instance, certain copper and oxovanadium complexes have demonstrated potent urease inhibitory activity in the low micromolar range.[2]
The lack of publicly available data on "this compound" underscores the challenges researchers face when evaluating novel or proprietary compounds. A direct comparison would necessitate access to experimental data on its inhibitory activity against a standardized urease source, its mechanism of action, and its selectivity and toxicity profiles.
For drug development professionals, the key considerations for a promising urease inhibitor candidate extend beyond its in vitro potency. Factors such as bioavailability, in vivo efficacy, metabolic stability, and a favorable safety profile are critical for clinical translation. Future research will likely focus on the development of highly specific and potent urease inhibitors with minimal off-target effects to address the therapeutic needs in managing urease-dependent pathologies.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urease Inhibitors: Featuring N-(n-butyl)thiophosphoric triamide (NBPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(n-butyl)thiophosphoric triamide (NBPT), a widely used urease inhibitor, with other known inhibitors. Due to the absence of "Urease-IN-1" in publicly available scientific literature and chemical databases, a direct comparison with this specific compound could not be conducted. This document will, therefore, focus on the performance and characteristics of NBPT, contextualized by data from other notable urease inhibitors.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate. This process is a significant factor in nitrogen loss from urea-based fertilizers in agriculture and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is, therefore, a critical area of research in both agricultural and medicinal chemistry.
Mechanism of Action: Urease and its Inhibition
Urease catalyzes the hydrolysis of urea at a rate estimated to be 1014 times that of the uncatalyzed reaction. The active site of urease contains two nickel ions that are crucial for its catalytic activity[1]. Inhibitors of urease generally function by targeting these nickel ions, disrupting the catalytic process. They can be broadly classified as active site-directed or mechanism-based inhibitors[2][3].
N-(n-butyl)thiophosphoric triamide (NBPT) is a potent urease inhibitor primarily used in agriculture to reduce nitrogen loss from urea-containing fertilizers[4]. NBPT itself is a pro-inhibitor and is converted in the soil to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the more active inhibitor[5][6]. NBPTO is a structural analogue of urea and is believed to inhibit urease by binding to the nickel ions in the active site, thus blocking the access of urea[7]. Specifically, upon enzymatic hydrolysis of NBPTO, diamido phosphoric acid (DAP) is generated, which binds in a tridentate mode to the two Ni(II) ions[6][8].
Quantitative Comparison of Urease Inhibitors
The inhibitory potential of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC50 values for NBPT and other selected urease inhibitors against Jack bean urease, a commonly used model enzyme in research.
| Inhibitor | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| N-(n-butyl)thiophosphoric triamide (NBPT) | 0.100 | - | - | [9] |
| Phenylphosphorodiamidate (PPD) | Not specified | - | - | |
| Acetohydroxamic acid (AHA) | ~42 | - | - | [10] |
| Thiourea | 21.8 | - | - | [11] |
| Hydroquinone | Not specified | - | - | |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Not specified | - | - | [2] |
| Ebselen | Not specified | - | - | [2] |
| Coumarinyl pyrazolinyl thiomide (CPT 5n) | 0.000036 | - | - | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the urease, substrate concentration, pH, and temperature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of urease action and its inhibition, as well as a typical experimental workflow for inhibitor screening, the following diagrams have been generated using the DOT language.
Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition by NBPT.
Caption: A typical experimental workflow for a urease inhibition assay.
Experimental Protocols
A detailed methodology for a common in vitro urease inhibition assay is provided below. This protocol is based on the spectrophotometric quantification of ammonia produced from urea hydrolysis.
Objective: To determine the IC50 value of a test compound (e.g., this compound, NBPT) against urease.
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich, Cat. No. U1500)
-
Urea
-
Test inhibitors (this compound, NBPT)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkaline hypochlorite reagent (e.g., 0.5% w/v sodium hypochlorite in 0.125 M NaOH)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for the duration of the assay.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test inhibitors (e.g., this compound, NBPT) in a suitable solvent (e.g., DMSO, water). Prepare serial dilutions of the inhibitors.
-
Prepare a series of ammonium chloride standards in phosphate buffer for the standard curve.
-
-
Assay Protocol (in a 96-well plate):
-
Blank: Add buffer to the wells.
-
Control (100% enzyme activity): Add urease solution and buffer.
-
Inhibitor wells: Add urease solution and the serially diluted inhibitor solutions.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to all wells except the blank.
-
Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the phenol reagent, followed by the alkaline hypochlorite reagent to all wells.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development (indophenol blue formation).
-
-
Data Collection and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader[12][13].
-
Generate a standard curve using the absorbance readings from the ammonium chloride standards.
-
Determine the concentration of ammonia produced in each well from the standard curve.
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
N-(n-butyl)thiophosphoric triamide (NBPT) is a well-established and potent urease inhibitor with significant applications, particularly in agriculture. Its mechanism of action involves conversion to its active form, NBPTO, which effectively blocks the active site of the urease enzyme. While a direct comparison with the specifically requested "this compound" was not possible due to a lack of available information, the data presented for NBPT and other known inhibitors provide a valuable benchmark for researchers in the field. The provided experimental protocol offers a standardized method for evaluating the efficacy of novel urease inhibitors. Future research and the public dissemination of data on new compounds are crucial for the continued development of effective urease inhibitors for both agricultural and therapeutic applications.
References
- 1. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical [silverfernchemical.com]
- 5. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FS: For farms, homes, and businesses [fscooperatives.com]
- 8. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric Method of Assaying Urease Activity | Semantic Scholar [semanticscholar.org]
Comparative analysis of Urease-IN-1 with other urease inhibitors
A Comparative Analysis of Potent Urease Inhibitors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound specifically named "Urease-IN-1" did not yield any publicly available data. Consequently, this guide provides a comparative analysis of a highly potent, representative thiourea-based urease inhibitor, N-(3-Chlorophenylaceto)urea, alongside other well-established urease inhibitors. This comparative framework can be used to evaluate any new inhibitor, including this compound, should its data become available.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By catalyzing the hydrolysis of urea to ammonia, urease allows these bacteria to survive in the acidic environment of the stomach. Therefore, the inhibition of urease is a key therapeutic strategy for the treatment of infections caused by urease-producing pathogens. This guide provides a comparative analysis of N-(3-Chlorophenylaceto)urea, a potent thiourea derivative, with standard urease inhibitors: Acetohydroxamic acid (AHA), Thiourea, and Hydroxyurea.
Quantitative Comparison of Urease Inhibitors
The inhibitory potential of these compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. The following table summarizes the available IC50 data and the mechanism of action for the selected inhibitors.
| Inhibitor | Chemical Class | Target Urease | IC50 (µM) | Mechanism of Action |
| N-(3-Chlorophenylaceto)urea | Thiourea Derivative | H. pylori | 0.16 ± 0.05 | Competitive |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | H. pylori | 19.6 - 27.5 | Competitive, Slow-binding |
| Thiourea | Thiourea | Jack bean / H. pylori | 21.2 - 23.2 | Competitive |
| Hydroxyurea | Hydroxylamine Derivative | H. pylori | > Barbituric Acid Derivatives | Competitive |
Experimental Methodologies
A standardized experimental protocol is crucial for the accurate comparison of enzyme inhibitors. Below are detailed methodologies for the key assays cited in the evaluation of urease inhibitors.
Urease Inhibition Assay (Indophenol Method)
This assay determines urease activity by measuring the amount of ammonia produced through the hydrolysis of urea. The indophenol method is a colorimetric assay where the ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be quantified spectrophotometrically.
Materials:
-
Phosphate buffer (pH 7.4)
-
Urease enzyme solution (e.g., from Jack bean or H. pylori)
-
Urea solution (substrate)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 25 µL of the test inhibitor at various concentrations to the respective wells. A control well should contain the solvent only.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
To initiate the enzymatic reaction, add 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for another 30 minutes.
-
To stop the reaction and develop the color, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HepG2 liver cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test inhibitor compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight in a CO2 incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control, and the cytotoxic concentration 50 (CC50) can be calculated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the urease-catalyzed reaction and a typical workflow for the screening and evaluation of urease inhibitors.
A Head-to-Head Showdown: Urease-IN-1 and Hydroxyurea for Urease Inhibition
For Immediate Release
In the landscape of urease inhibitor research, the quest for potent and specific compounds is paramount for advancements in medicine and agriculture. This guide provides a comparative analysis of a representative novel urease inhibitor, designated here as Urease-IN-1, against the well-established compound, hydroxyurea. While specific experimental data for a compound explicitly named "this compound" is not publicly available, we will utilize data from analogous novel urease inhibitors to provide a valuable comparison for researchers, scientists, and drug development professionals.
Performance Snapshot: this compound vs. Hydroxyurea
| Parameter | This compound (Representative Novel Inhibitor) | Hydroxyurea | Reference |
| Primary Target | Urease | Ribonucleotide Reductase, Urease | |
| Urease Inhibition IC50 | 10-132 µM (Varies by specific novel inhibitor) | ~100 µM | [1][2] |
| Mechanism of Urease Inhibition | Competitive/Uncompetitive (Varies) | Substrate-like inhibitor | [1][3] |
| Primary Application | Research, Potential therapeutic/agrochemical | Anticancer, Sickle Cell Anemia, Urease Inhibitor | [3] |
In-Depth Analysis
This compound and its Analogs: A New Frontier
Novel urease inhibitors, such as Urease-IN-11 and Urease-IN-16, are being actively investigated for their potential as targeted therapies. These compounds are often designed to specifically interact with the active site of the urease enzyme, which is a nickel-containing metalloenzyme.[4] The inhibitory activity, as indicated by the half-maximal inhibitory concentration (IC50), for these novel compounds can be quite potent, with values reported in the low micromolar range.[1][2] The mechanism of inhibition for these emerging compounds can vary, with some acting as competitive inhibitors, directly competing with urea for binding to the active site.[1]
Hydroxyurea: The Established Contender
Hydroxyurea has a long history of use in medicine, primarily as an anti-cancer agent and for the treatment of sickle cell disease.[3] Its mechanism of action in these conditions is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. However, hydroxyurea is also a known inhibitor of urease. It acts as a substrate-like inhibitor, and its IC50 value for urease is reported to be approximately 100 µM. While effective, its lack of specificity for urease means it can have broader biological effects.
Experimental Methodologies
Urease Inhibition Assay (Indophenol Method)
A widely used method to determine urease inhibitory activity is the indophenol method, which quantifies the amount of ammonia produced by the enzymatic reaction.
Protocol:
-
A reaction mixture is prepared containing Jack bean urease, the test inhibitor (e.g., this compound analog or hydroxyurea) at various concentrations, and a buffer solution (typically phosphate buffer at pH 7.4).
-
The mixture is pre-incubated at 37°C.
-
The enzymatic reaction is initiated by the addition of a urea solution.
-
After a specific incubation period, the reaction is stopped.
-
Phenol reagent and alkali reagent are added to the mixture.
-
The absorbance of the resulting indophenol blue color is measured spectrophotometrically at a wavelength of 630 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor.
-
The IC50 value is then determined from the dose-response curve.[5]
Cell Viability (Cytotoxicity) Assay
To assess the potential toxicity of the inhibitors on cells, a standard cytotoxicity assay such as the MTT assay can be performed.
Protocol:
-
Human cell lines (e.g., 3T3-L1) are cultured in 96-well plates.
-
The cells are treated with various concentrations of the test compounds.
-
After an incubation period (e.g., 24 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.[5]
Visualizing the Science
Urease Catalytic Pathway
Caption: The catalytic cycle of the urease enzyme.
Urease Inhibition Workflow
Caption: Workflow for determining urease inhibition.
Logical Relationship of Urease Inhibition
Caption: Interaction between urease, its substrate, and an inhibitor.
References
Urease-IN-1: A Comparative Analysis of Metalloenzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative urease inhibitor, here termed "Urease-IN-1," with other key metalloenzymes. Due to the absence of publicly available data for a compound specifically named "this compound," this guide utilizes data for hydroxyurea, a known urease inhibitor containing a hydroxamic acid moiety, a common metal-binding group, to illustrate the principles of selectivity profiling.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for drug development. However, the presence of metal ions in the active sites of numerous other enzymes raises the potential for cross-reactivity of urease inhibitors. This guide examines the inhibitory activity of a model urease inhibitor against carbonic anhydrase (a zinc-dependent enzyme) and matrix metalloproteinases (zinc-dependent endopeptidases) to provide a framework for assessing inhibitor selectivity.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of a representative urease inhibitor (hydroxyurea) against its primary target and its cross-reactivity with other metalloenzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | Metal Cofactor | Inhibitor (Hydroxyurea) IC50 (µM) | Reference |
| Urease (Canavalia ensiformis) | Ni²⁺ | ~100 | [1] |
| Carbonic Anhydrase II (human) | Zn²⁺ | > 10,000 (No significant inhibition) | [1][2] |
| Matrix Metalloproteinase-2 (human) | Zn²⁺ | > 10,000 (No significant inhibition) | [1][2] |
| Matrix Metalloproteinase-9 (human) | Zn²⁺ | > 10,000 (No significant inhibition) | [1][2] |
Note: The data presented for hydroxyurea indicates a high degree of selectivity for urease over the tested zinc-containing metalloenzymes.[1][2] This suggests that while the inhibitor does chelate metal ions, the overall molecular structure contributes significantly to its target specificity.
Mandatory Visualization: Metalloenzyme Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a candidate urease inhibitor against a panel of other metalloenzymes.
Caption: Workflow for assessing the selectivity of a urease inhibitor.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) in phosphate buffer.
-
In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of the inhibitor solution (or buffer for control) to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 40 µL of phenol-nitroprusside reagent followed by 40 µL of alkaline hypochlorite solution to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of specific inhibitors.
Materials:
-
Carbonic Anhydrase II (human)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test inhibitor (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Tris-HCl buffer.
-
Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 20 µL of the carbonic anhydrase solution to each well.
-
Add 20 µL of the inhibitor solution (or buffer for control) to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 5-10 minutes at room temperature.[4]
-
The rate of p-nitrophenol formation is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay
This fluorogenic assay measures the activity of MMPs by the cleavage of a specific peptide substrate.
Materials:
-
Recombinant human MMP-2 or MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well black plate, add the activated MMP enzyme to each well.
-
Add the inhibitor solution (or buffer for control) to the respective wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Measure the increase in fluorescence (e.g., Excitation/Emission = 328/393 nm) in a kinetic mode for 30-60 minutes at 37°C.[5]
-
The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.
References
- 1. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the selectivity of metalloenzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 4. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
A Researcher's Guide to Validating Urease Inhibitor Specificity: A Comparative Analysis Featuring Acetohydroxamic Acid
For researchers and drug development professionals targeting urease, an enzyme implicated in various pathologies, ensuring the specificity of an inhibitor is paramount. This guide provides a framework for validating the specificity of urease inhibitors, using the well-characterized inhibitor Acetohydroxamic Acid (AHA) as a primary example. We will explore its performance in comparison to other notable urease inhibitors and detail the experimental protocols necessary for rigorous validation.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This activity is a key virulence factor for several pathogens, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers and urinary tract infections. Consequently, the inhibition of urease is a significant therapeutic strategy.
Mechanism of Action: The Case of Acetohydroxamic Acid
Acetohydroxamic Acid (AHA) is a potent, irreversible inhibitor of urease and is structurally similar to urea, allowing it to act as a competitive inhibitor.[1] Its mechanism of action involves the coordination of its hydroxamic acid moiety with the nickel ions located in the enzyme's active site.[2] This binding effectively blocks the access of the natural substrate, urea, to the active site, thereby preventing catalysis.[2]
Comparative Analysis of Urease Inhibitors
A variety of compounds have been identified as urease inhibitors, each with a distinct chemical nature and mechanism of action. A comparative overview is presented in Table 1.
Table 1: Comparison of Selected Urease Inhibitors
| Inhibitor | Chemical Class | Mechanism of Inhibition | Potency (IC50 / Ki) |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | Competitive, Irreversible[1][3] | Ki: 0.053 mM (Soybean urease)[4] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Phosphoramide | Slow-binding, Reversible (Suicide Substrate)[5] | Not explicitly found, but its oxidized form (NBPTO) is a potent inhibitor.[6] |
| Baicalin | Flavonoid | Competitive, Slow-binding, Reversible[7] | IC50: 2.74 ± 0.51 mM (Jack bean urease)[3][7]; Ki: 0.14 ± 0.01 mM (H. pylori urease)[8] |
| Ebselen | Organoselenium Compound | Covalent, Irreversible[1] | Ki: <20 pM (S. pasteurii urease)[8]; IC50: < 25 nM (P. mirabilis)[8] |
| Quercetin | Flavonoid | Time-dependent inactivation | IC50: 80 µM (Jack bean urease)[9] |
Cellular and Off-Target Effects: A Focus on Specificity
An ideal inhibitor should exhibit high specificity for its target with minimal off-target effects. Acetohydroxamic acid, while an effective urease inhibitor, is known to have a range of side effects, highlighting the importance of specificity validation.
Table 2: Cellular and Off-Target Effects of Acetohydroxamic Acid (AHA)
| Effect Type | Description |
| Cellular Effects | Inhibits urease activity in urease-producing bacteria, leading to a decrease in local pH and ammonia levels. This can enhance the efficacy of antibiotics.[10] |
| Off-Target Effects/Side Effects | Headaches, gastrointestinal discomfort, nausea, hair loss, anemia, and potential for blood clots in the legs.[11] It is also considered a potential human carcinogen based on animal studies.[11] |
Comparative Off-Target Profiles of Alternative Inhibitors:
-
Baicalin: Exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects, suggesting multiple potential cellular targets beyond urease.[7]
-
Ebselen: Acts as a broad-band thiol-targeted inhibitor and can interact with various cysteine-containing proteins, such as thioredoxin reductase.[1][12] It has shown anti-inflammatory, antioxidant, and anti-apoptotic properties.[13]
-
Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin can modulate various cellular signaling pathways, indicating a broad range of biological targets.[14] It may also have off-target effects in retinoblastoma cells.[15]
-
NBPT: Primarily used in agriculture, its effects on soil microorganisms are a key consideration. Some studies suggest it can alter the abundance and community structure of soil microbes involved in nitrogen cycling.[11][16][17]
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a urease inhibitor, a multi-faceted experimental approach is required, progressing from in vitro enzymatic assays to target engagement confirmation in a cellular context.
Urease Activity Assay (Colorimetric)
This protocol is a fundamental step to determine the baseline activity of urease and to measure the extent of inhibition by a test compound.
Principle: Urease catalyzes the hydrolysis of urea to ammonia. The amount of ammonia produced can be quantified colorimetrically using the Berthelot (phenol-hypochlorite) method, where ammonia reacts with phenol and hypochlorite to form a blue-green indophenol dye. The intensity of the color is proportional to the ammonia concentration.
Materials:
-
Purified urease enzyme
-
Urea solution (substrate)
-
Test inhibitor compound
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of ammonium chloride standards of known concentrations in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urea solution
-
Varying concentrations of the test inhibitor (or vehicle control).
-
-
Enzyme Addition: Initiate the reaction by adding the urease enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.
-
Incubation: Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Read the absorbance at a specific wavelength (typically 625-630 nm) using a microplate reader.
-
Calculation: Determine the concentration of ammonia produced in each well by comparing the absorbance values to the standard curve. Calculate the percentage of urease inhibition for each inhibitor concentration.
Determination of Inhibition Modality and Ki Value
This protocol helps to characterize the nature of the enzyme-inhibitor interaction (e.g., competitive, non-competitive) and to quantify the inhibitor's potency (Ki).
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mode of inhibition can be determined using graphical methods like the Lineweaver-Burk plot. The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can then be calculated.
Procedure:
-
Perform Urease Activity Assays: Conduct the urease activity assay as described above, but with a matrix of varying substrate (urea) and inhibitor concentrations.
-
Determine Initial Velocities (V0): For each combination of substrate and inhibitor concentration, determine the initial reaction velocity.
-
Construct Lineweaver-Burk Plots: Plot 1/V0 versus 1/[Substrate] for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Calculate Ki: The Ki value can be determined from the Lineweaver-Burk plot data or by using non-linear regression to fit the data to the appropriate Michaelis-Menten equation for the determined inhibition type.[18] For competitive inhibition, the Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations.
Cellular Thermal Shift Assay (CETSA)
This assay confirms that the inhibitor directly binds to urease within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to demonstrate target engagement.
Materials:
-
Cells expressing the target urease
-
Test inhibitor compound
-
Lysis buffer
-
Antibodies specific to the urease protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat the cells with the test inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated (denatured) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.
-
Western Blotting: Analyze the amount of soluble urease remaining at each temperature by SDS-PAGE and Western blotting using a urease-specific antibody.
-
Data Analysis: Plot the amount of soluble urease as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help to visualize the complex relationships in urease inhibition and the experimental workflows for its validation.
Caption: The catalytic pathway of urease, converting urea into ammonia and carbon dioxide.
Caption: A logical workflow for the comprehensive validation of urease inhibitor specificity.
By following a structured approach that combines in vitro characterization, cellular target engagement, and off-target profiling, researchers can confidently validate the specificity of their urease inhibitors. This rigorous evaluation is essential for advancing promising compounds through the drug discovery and development pipeline.
References
- 1. Optimized Ebselen-Based Inhibitors of Bacterial Ureases with Nontypical Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Ebselen-Based Inhibitors of Bacterial Ureases with Nontypical Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity of Ebselen [mdpi.com]
- 11. Different effects of urease inhibitors allicin and NBPT on nitrogen transformation and key microbes in calcareous soil [plantnutrifert.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin suppresses retinoblastoma cell proliferation and invasion and facilitates oxidative stress-induced apoptosis through the miR-137/FNDC5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urease Inhibitors Enhance Soil Microbial Enzyme Regulation, Study Finds----Institute of Applied Ecology, Chinese Academy of Sciences [english.iae.cas.cn]
- 17. Effects of nitrification and urease inhibitors on ammonia-oxidizing microorganisms, denitrifying bacteria, and greenhouse gas emissions in greenhouse vegetable fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Efficacy of Urease Inhibitors in Diverse Soil Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent urease inhibitors in various soil types. By delaying the hydrolysis of urea, these inhibitors play a crucial role in enhancing nitrogen fertilizer efficiency and mitigating environmental nitrogen losses. This document synthesizes experimental data on the performance of key urease inhibitors, including N-(n-butyl)thiophosphoric triamide (NBPT), N-(2-nitrophenyl) phosphoric triamide (2-NPT), and hydroquinone (HQ), under different soil conditions.
Performance of Urease Inhibitors Across Different Soil Types
The effectiveness of urease inhibitors is significantly influenced by soil properties such as pH, texture, organic matter content, and temperature. The following tables summarize the performance of NBPT, 2-NPT, and hydroquinone in reducing ammonia volatilization and inhibiting urease activity under various soil conditions.
| Urease Inhibitor | Soil Type/Condition | Efficacy (Reduction in NH₃ Volatilization / Urease Inhibition) | Key Findings |
| NBPT | Sandy Loam vs. Clay Loam | Reduced total NH₃ loss by 28-88% in both soil types. Higher losses were observed in fine sandy loam compared to clay loam.[1][2] | Efficacy is influenced by soil texture and temperature, with lower losses in cooler conditions.[1][2] |
| Acidic vs. Alkaline Soils | Less efficient in acidic soils (pH 4.5) with an 18-19% reduction in NH₃ loss compared to a 31-53% reduction in soils with pH > 5.4.[3][4] The half-life of NBPT is shorter in acidic soils.[5][6][7] | Soil pH is a critical factor, with NBPT being more stable and effective in neutral to alkaline conditions.[5][6][7][8] | |
| Varying Organic Matter | Higher efficacy in soils with low organic matter content.[9] | Soil organic matter can influence inhibitor availability and degradation. | |
| 2-NPT | General Field Conditions | Reduced NH₃ loss by an average of 70%.[5][7][10] | Generally shows high efficacy in reducing ammonia volatilization. |
| Comparison with NBPT | Greater longevity and stability in soil compared to NBPT. Inhibited urease activity by 65% after 10 days, while NBPT inhibited it by 40%.[5] | Offers a longer period of urease inhibition. | |
| Different Soil Types | Alleviated NH₃ losses by 69–100% in Endofluvic Chernozem and Cambisol.[11] | Effective across different soil classifications. | |
| Hydroquinone (HQ) | Alluvial Soil (Rice and Wheat) | Decreased N₂O emission by 5-7% when used with urea.[11] | Can contribute to reducing greenhouse gas emissions. |
| Sandy Loam Soil (Belgium) | Resulted in a higher number of tillers in rice plants.[11] | May have positive effects on plant growth beyond nitrogen retention. | |
| Comparison with Plant Extracts | Showed 50% urea hydrolysis inhibition, which was less than Vachellia nilotica extract (70%).[12][13][14] | Natural compounds can be more effective urease inhibitors. |
Experimental Protocols
Accurate assessment of urease inhibitor efficacy relies on standardized experimental protocols. Below are methodologies for determining urease activity and its inhibition in soil.
Protocol for Determining Soil Urease Activity
This protocol is adapted from the method described by Bremner and Douglas (1971) and is widely used for assaying urease enzyme activity in soil.
Principle:
The method involves the incubation of soil with a urea solution and measuring the amount of urea that remains after a specific time. The difference between the initial amount of urea added and the remaining amount is used to calculate the urease activity. The urea concentration is determined colorimetrically.
Reagents:
-
Urea solution (e.g., 2.5%)
-
Diacetylmonoxime (DAM) solution
-
Thiosemicarbazide (TSC) solution
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄)
-
Ammonium standard solutions
Procedure:
-
Incubation: A known weight of soil is incubated with a specific volume of urea solution at 37°C for a set period (e.g., 2 hours).
-
Extraction: After incubation, the remaining urea is extracted from the soil sample.
-
Colorimetric Analysis: The extracted solution is mixed with DAM and TSC in the presence of H₃PO₄ and H₂SO₄ and heated. This reaction produces a red-colored complex.
-
Measurement: The intensity of the red color is measured using a spectrophotometer at a wavelength of 527 nm.
-
Calculation: The urease activity is calculated based on the amount of urea hydrolyzed and is typically expressed as mg of N-NH₄⁺ released per kg of soil per hour.
Protocol for Evaluating Urease Inhibitor Efficacy
This protocol assesses the effectiveness of an inhibitor in reducing ammonia volatilization from urea applied to the soil surface.
Materials:
-
Soil samples of different types
-
Urea and urease inhibitor
-
Incubation chambers (e.g., sealed containers)
-
Ammonia traps (e.g., acid-wetted foam or filters)
-
Spectrophotometer or ion chromatograph
Procedure:
-
Soil Preparation: Air-dried and sieved soil is placed into incubation chambers.
-
Treatment Application: Urea, either alone or mixed with the urease inhibitor at a specified concentration, is applied to the soil surface.
-
Incubation: The chambers are sealed and incubated under controlled temperature and moisture conditions.
-
Ammonia Trapping: Ammonia volatilized from the soil is captured in the ammonia traps at regular intervals (e.g., daily or every few days).
-
Ammonia Quantification: The amount of ammonia captured in the traps is extracted and quantified using a suitable analytical method (e.g., colorimetry or ion chromatography).
-
Data Analysis: The cumulative ammonia loss over time is calculated for both the treated and untreated urea. The percentage reduction in ammonia volatilization due to the inhibitor is then determined.
Visualizing Key Processes
To better understand the mechanisms and experimental procedures involved, the following diagrams illustrate the biochemical pathway of urea hydrolysis and a typical experimental workflow for evaluating urease inhibitors.
Caption: Biochemical pathway of urea hydrolysis by urease and its inhibition.
Caption: Experimental workflow for evaluating urease inhibitor efficacy.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. landresources.montana.edu [landresources.montana.edu]
- 9. international-agrophysics.org [international-agrophysics.org]
- 10. researchgate.net [researchgate.net]
- 11. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soil urease inhibition by various plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soil urease inhibition by various plant extracts | PLOS One [journals.plos.org]
- 14. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urease-IN-1 and Commercially Available Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the urease inhibitor Urease-IN-1 against established, commercially available inhibitors. The following sections present quantitative performance data, in-depth experimental protocols, and visual diagrams to facilitate an objective assessment for research and drug development applications.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and infection-induced urinary stones.[3] The inhibition of urease is, therefore, a key therapeutic strategy to mitigate the pathogenicity of these microorganisms.[4] This guide focuses on benchmarking the performance of this compound, a potent urease inhibitor, against other widely used commercial inhibitors.
Performance Benchmark: this compound vs. Commercial Inhibitors
The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for this compound and other common urease inhibitors, providing a clear comparison of their efficacy.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | 2.21 ± 0.45 | A potent urease inhibitor.[5] |
| Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | A clinically used drug, often used as a reference standard.[5] |
| Thiourea | 22.8 ± 1.31 | A common reference inhibitor in urease assays.[5] |
| Hydroxyurea | 100.0 ± 2.5 | A less potent inhibitor, also used as a reference.[6] |
Experimental Protocols
The determination of urease inhibitory activity is crucial for comparing the efficacy of different compounds. A widely accepted and utilized method is the indophenol method, which measures the concentration of ammonia produced from the urease-catalyzed hydrolysis of urea.
Urease Inhibition Assay (Indophenol Method)
Objective: To determine the IC50 value of an inhibitor by measuring the reduction in ammonia production by urease.
Materials:
-
Jack Bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Phenol reagent (Phenol and Sodium Nitroprusside)
-
Alkali reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of urease, urea, and the test inhibitor in appropriate buffers.
-
Assay Setup: In a 96-well plate, add the urease solution to each well.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor like thiourea) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubation: Incubate the plate for another set period (e.g., 30 minutes) at 37°C.
-
Color Development: Stop the reaction and induce color development by adding the phenol reagent followed by the alkali reagent to each well.
-
Final Incubation: Incubate the plate for a final period (e.g., 30 minutes) at 37°C to allow for the formation of the indophenol blue color, which is proportional to the amount of ammonia produced.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 636 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the urease inhibition pathway and the experimental workflow for assessing inhibitor potency.
Caption: Urease Inhibition Pathway Diagram.
Caption: Urease Inhibition Assay Workflow.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Urease Inhibitors: A Focus on Acetohydroxamic Acid (AHA)
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative statistical analysis of urease inhibitors, with a central focus on the well-characterized inhibitor, Acetohydroxamic acid (AHA).
Disclaimer: The initial request specified "Urease-IN-1." However, a thorough literature search did not yield any specific scientific data for a compound with this designation. Therefore, this guide utilizes Acetohydroxamic acid (AHA), a clinically relevant and extensively studied urease inhibitor, as a representative compound for the purpose of this comparative analysis.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] Its activity is a significant virulence factor for some bacteria, such as Helicobacter pylori, and contributes to nitrogen loss in agriculture.[1][2] The inhibition of urease is therefore a key therapeutic and agricultural goal. This guide presents comparative data on the inhibitory efficacy of various compounds and details the experimental protocols for their evaluation.
Quantitative Comparison of Urease Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various compounds against urease. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (µM) | Target Urease | Notes |
| Acetohydroxamic Acid (AHA) | 37.2 ± 4.0 | H. pylori | Clinically approved drug, often used as a positive control.[3] |
| Acetohydroxamic Acid (AHA) | 46.27 | Not Specified | Used as a positive control in another study.[3] |
| Acetohydroxamic Acid (AHA) | 63.05 | Not Specified | Used as a reference compound.[3] |
| Hydroxyurea (HU) | ~100 | Not Specified | A urea derivative that acts as a competitive inhibitor.[4] |
| Schiff base cobalt complex 28 | 0.35 ± 1.52 | H. pylori | Showed significantly higher potency than AHA.[3] |
| Copper (II) complex 10 | 31.3 ± 0.2 | H. pylori | Moderate activity compared to AHA.[3] |
| Copper (II) complex 11 | 20.5 ± 0.3 | H. pylori | More potent than AHA.[3] |
| Vanadium complex 31 | 17.35 | Not Specified | Demonstrated stronger inhibitory activity than AHA.[3] |
| Silver (I) complex 34 | 0.66 | Not Specified | Potent inhibitor, significantly stronger than AHA.[3] |
| Silver (I) complex 35 | 1.10 | Not Specified | Potent inhibitor, significantly stronger than AHA.[3] |
Another important class of urease inhibitors are phosphoramidates. For instance, N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used agricultural inhibitor.[2] Phenylphosphorodiamidate (PPD) has also been shown to effectively inhibit urea hydrolysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of urease inhibitors.
Urease Activity and Inhibition Assay
A common method to determine urease inhibition is to measure the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack bean or H. pylori)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test inhibitor compound
-
Ammonia quantification reagent (e.g., Nessler's reagent or Berthelot's reagent)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the urease enzyme, urea, and the test inhibitor in the appropriate buffer.
-
Enzyme-Inhibitor Incubation: In a microplate well or test tube, pre-incubate the urease enzyme with various concentrations of the test inhibitor (and a control with no inhibitor) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the urea solution to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the controlled temperature.
-
Termination of Reaction: Stop the reaction, often by adding a strong acid or a specific reagent that denatures the enzyme.
-
Quantification of Ammonia: Determine the concentration of ammonia produced using a suitable colorimetric method and a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and understanding urease inhibition, the following diagrams illustrate a typical experimental workflow and the general mechanism of urease action and inhibition.
Caption: Experimental workflow for determining the IC50 of a urease inhibitor.
Caption: Simplified pathway of urease-catalyzed urea hydrolysis and its inhibition.
References
- 1. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Urease-IN-1
The following guide provides essential safety and logistical information for the proper disposal of Urease-IN-1, a chemical compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous chemical waste.
Quantitative Data for this compound
This table summarizes the key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂BrFN₄O₂S | [1] |
| Molecular Weight | 435.27 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocols: Waste Management and Disposal
There are no established and validated protocols for the in-lab neutralization or deactivation of this compound. Due to its hazardous nature and aquatic toxicity, attempting to neutralize it without a specific, tested procedure could lead to the creation of other hazardous byproducts or result in an incomplete reaction, posing a continued risk. Therefore, the standard and required procedure is to dispose of this compound as hazardous chemical waste through an approved waste disposal facility[1].
The following step-by-step guide outlines the process for the collection and preparation of this compound waste for professional disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.[2]
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols[1].
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents[1][3].
-
Dedicated Container: Designate a specific, compatible container for this compound waste. The original container is often a good choice if it is in good condition[3][4].
Step 3: Waste Collection and Containment
Collect all forms of this compound waste in a properly labeled, sealed container.
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items like weigh boats or filter papers, in a clearly labeled, sealable container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, leak-proof container. The container must be suitable for the solvent used.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected as solid hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Step 4: Labeling Hazardous Waste
Properly label the waste container immediately upon adding the first amount of waste.
-
Label Contents: The label must clearly state "HAZARDOUS WASTE" and list the full chemical name: "this compound"[3]. If it is in a solution, list the solvent and the estimated concentration.
-
Hazard Symbols: Include the appropriate GHS pictograms for acute toxicity and environmental hazard.
-
Contact Information: Add the name of the principal investigator or lab contact and the date.
Step 5: Storage of Waste
Store the hazardous waste container in a safe and secure location pending pickup.
-
Secure Area: Store the container in a designated hazardous waste accumulation area, away from general lab traffic[3].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills[2].
-
Keep Closed: The container must be tightly sealed at all times, except when adding waste[3].
Step 6: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for chemical waste disposal requests[4].
-
Do Not Abandon: Never abandon chemical waste in the laboratory[2].
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe collection and disposal of this compound.
Summary and Key Precautions
-
Aquatic Toxicity: this compound is very toxic to aquatic life. Under no circumstances should it be disposed of down the drain[1].
-
No In-Lab Treatment: Do not attempt to treat or neutralize this compound waste in the lab unless you have a scientifically validated protocol and the approval of your institution's safety office.
-
Spill Management: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent pad for solids or inert material for liquids. Dispose of the cleanup materials as hazardous waste[4].
-
Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific guidance[2][3][4].
By adhering to these procedures, you ensure a safe laboratory environment and responsible chemical waste management.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sorption and biodegradation of sulfonamide antibiotics by activated sludge: experimental assessment using batch data obtained under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Urease-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Urease-IN-1, a chemical compound that is harmful if swallowed and very toxic to aquatic life.[1] Adherence to these procedural steps will minimize risk and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1]
Quantitative Data Summary
| Hazard Classification | GHS Precautionary Statements | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | Impervious clothing, Protective gloves.[1] |
| Acute Aquatic Toxicity (Category 1) | P273: Avoid release to the environment.[1] | Not applicable for direct personal protection. |
| Chronic Aquatic Toxicity (Category 1) | P391: Collect spillage.[1] | Not applicable for direct personal protection. |
| General Handling | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] | Safety goggles with side-shields, Suitable respirator, Protective gloves, Impervious clothing.[1] |
Detailed PPE Specifications:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes or dust particles.[1]
-
Hand Protection: Wear protective gloves.[1] Given the nature of the compound, nitrile gloves are a suitable choice.
-
Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and structured workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.[1]
-
If Swallowed: Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1] Rinse the mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses.[1] Separate eyelids to ensure adequate flushing and promptly call a physician.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
